Product packaging for Dde-Lys(Fmoc)-OH(Cat. No.:CAS No. 156648-40-7)

Dde-Lys(Fmoc)-OH

Cat. No.: B613342
CAS No.: 156648-40-7
M. Wt: 532.6 g/mol
InChI Key: HJGADLBSAXYSSH-VWLOTQADSA-N
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Description

Dde-Lys(Fmoc)-OH is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O6 B613342 Dde-Lys(Fmoc)-OH CAS No. 156648-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679793
Record name N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156648-40-7
Record name N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
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URL https://comptox.epa.gov/dashboard/DTXSID80679793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of Dde-Lys(Fmoc)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

In the landscape of modern drug discovery and biomedical research, peptides represent a class of molecules with immense therapeutic potential. Their synthesis, however, demands a high degree of precision and control, particularly when complex architectures such as branched, cyclic, or site-specifically labeled peptides are required. The ability to selectively unmask specific functional groups on a growing peptide chain without affecting others—a concept known as orthogonal protection—is paramount to achieving these sophisticated designs.

This technical guide delves into the pivotal role of a key building block that enables such synthetic versatility: Dde-Lys(Fmoc)-OH . This derivative of lysine, featuring two distinct protecting groups, is a cornerstone of the Fmoc solid-phase peptide synthesis (SPPS) strategy, empowering chemists to construct intricate and highly functionalized peptide molecules.[1][2] This document will provide an in-depth exploration of the chemistry of this compound, quantitative data on its application, detailed experimental protocols, and visual workflows to illustrate its utility in advanced peptide synthesis.

The Chemistry of this compound: A Dual-Protection Strategy

This compound, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, possesses a unique dual-protection system that is central to its functionality.[1]

  • The Fmoc Group: The α-amino group of the lysine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This group is base-labile and is readily cleaved by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), during the iterative elongation of the peptide chain in standard Fmoc SPPS.[1]

  • The Dde Group: The ε-amino group on the lysine side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is stable to the basic conditions used for Fmoc removal, as well as to the acidic conditions often used for final cleavage of the peptide from the resin.[1][3] This stability makes it an ideal orthogonal protecting group. The selective removal of the Dde group is achieved under mild conditions using a dilute solution of hydrazine in DMF.[1][3]

This orthogonal protection scheme allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, opening up a plethora of possibilities for site-specific modifications.

Quantitative Performance in Peptide Synthesis

The use of this compound and its more sterically hindered analogue, ivthis compound, has been demonstrated to be effective in the synthesis of complex peptides, often with high purity. While direct comparative studies with comprehensive quantitative data are limited in the literature, the following tables summarize available data on the performance of Dde and ivDde protecting groups in various applications.

Table 1: Purity of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH with Microwave-Enhanced SPPS

PeptideSynthesis TimeCrude Purity (%)Reference
Lactoferricin-lactoferrampin antimicrobial peptide< 5 hours77[4]
Histone H2B-1A fragment conjugated to a ubiquitin fragment< 5 hours75[4]
Tetra-branched antifreeze peptide analogue< 5 hours71[4]

Table 2: Performance of Dde-based On-Resin Biotinylation

Synthesis StrategyGeneral YieldKey AdvantagesReference
Fmoc-Lys(Dde)-OH followed by on-resin biotinylationGenerally the highest yields compared to other methodsAllows for the incorporation of a variety of labels beyond biotin, such as fluorophores and quenchers.[5]

Table 3: Comparison of Deprotection Conditions for the ivDde Group

Hydrazine Concentration (%)Reaction Time per Iteration (minutes)Number of IterationsExtent of DeprotectionReference
233~50%[6]
253Marginal increase from ~50%[6]
234Nominal increase from ~50%[6]
433Near complete removal[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Standard Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, activate the next Fmoc-amino acid (or this compound) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (except for the Dde group if it is to be retained).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.

Selective Deprotection of the Dde Group

This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing a Lys(Dde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Dde Removal: Treat the resin with the 2% hydrazine solution for 3-5 minutes with gentle agitation. Repeat this step 2-3 times.

  • Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved Dde-hydrazine adduct. The exposed ε-amino group of lysine is now available for further modification.

Synthesis of a Branched Peptide

This protocol details the synthesis of a branched peptide using this compound.

Procedure:

  • Main Chain Synthesis: Synthesize the main peptide chain on a solid support using standard Fmoc SPPS, incorporating this compound at the desired branching point.

  • Selective Dde Deprotection: After completion of the main chain, selectively remove the Dde group from the lysine side chain using the protocol described in section 4.2.

  • Branch Chain Synthesis: Synthesize the second peptide chain (the branch) by coupling Fmoc-protected amino acids sequentially to the newly exposed ε-amino group of the lysine residue.

  • Cleavage and Purification: Once the synthesis of the branched peptide is complete, cleave the peptide from the resin and purify it as described in the standard SPPS protocol.

On-Resin Fluorescent Labeling

This protocol describes the site-specific labeling of a peptide with a fluorescent dye after selective Dde deprotection.

Procedure:

  • Peptide Synthesis: Synthesize the peptide on a solid support, incorporating this compound at the desired labeling site.

  • Dde Deprotection: Selectively remove the Dde group as described in section 4.2.

  • Dye Coupling: Dissolve the fluorescent dye (e.g., a carboxylic acid or NHS ester derivative) and a coupling agent in a suitable solvent (e.g., DMF or DMSO). Add this solution to the resin and allow it to react with the exposed lysine side-chain amine. The reaction time will vary depending on the dye and coupling conditions.

  • Washing: Thoroughly wash the resin to remove any unreacted dye and coupling reagents.

  • Cleavage and Purification: Cleave the labeled peptide from the resin and purify by HPLC.

Visualizing the Workflows: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

spsp_workflow start Start with Resin swell Swell Resin in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection wash1 Wash with DMF fmoc_deprotection->wash1 coupling Couple Fmoc-AA (or this compound) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->fmoc_deprotection Next AA final_fmoc_deprotection Final Fmoc Deprotection repeat->final_fmoc_deprotection Last AA cleavage Cleave from Resin & Deprotect Side Chains final_fmoc_deprotection->cleavage purification Purify Peptide (HPLC) cleavage->purification end Pure Linear Peptide purification->end

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

branched_peptide_synthesis cluster_main_chain Main Chain Synthesis cluster_branch_chain Branch Chain Synthesis synthesis_main Synthesize Main Chain (Incorporate this compound) dde_deprotection Selective Dde Deprotection (2% Hydrazine/DMF) synthesis_main->dde_deprotection synthesis_branch Synthesize Branch Chain on Exposed Lys ε-Amino Group dde_deprotection->synthesis_branch cleavage Cleavage from Resin & Global Deprotection synthesis_branch->cleavage purification Purification (HPLC) cleavage->purification end Pure Branched Peptide purification->end

Caption: Workflow for the synthesis of a branched peptide.

on_resin_labeling peptide_resin Peptide on Resin with Lys(Dde) dde_deprotection Selective Dde Deprotection (2% Hydrazine/DMF) peptide_resin->dde_deprotection dye_coupling Couple Fluorescent Dye to Lys ε-Amino Group dde_deprotection->dye_coupling wash Wash Resin dye_coupling->wash cleavage Cleavage from Resin & Global Deprotection wash->cleavage purification Purification (HPLC) cleavage->purification end Pure Labeled Peptide purification->end

Caption: Workflow for on-resin fluorescent labeling of a peptide.

Challenges and Considerations: Dde Migration and the ivDde Alternative

A potential side reaction associated with the Dde group is its migration from the ε-amino group of a lysine to an unprotected N-terminal α-amino group under certain conditions, particularly during prolonged exposure to piperidine.[3] To circumvent this issue, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group was developed.[3] The ivDde group is more stable to piperidine treatment and less prone to migration, making it a more robust choice for the synthesis of long or complex peptides.[3] However, the removal of the ivDde group can sometimes be more challenging and may require harsher conditions, such as higher concentrations of hydrazine or longer reaction times.[6]

An alternative deprotection reagent for both Dde and ivDde is a solution of hydroxylamine hydrochloride and imidazole in NMP. This method has been reported to be fully orthogonal to the Fmoc group, allowing for Dde/ivDde removal without affecting the N-terminal Fmoc protection.[2]

Conclusion: A Versatile Tool for Innovative Peptide Design

This compound and its ivDde analogue are indispensable tools in the arsenal of the modern peptide chemist. Their unique orthogonal protection properties provide a gateway to the rational design and synthesis of highly complex and functionalized peptides that would be otherwise inaccessible. From creating multivalent constructs for enhanced receptor binding to incorporating fluorescent probes for mechanistic studies, the strategic use of Dde-protected lysine unlocks a vast realm of possibilities in drug development, diagnostics, and fundamental biological research.[1] By understanding the underlying chemistry, optimizing reaction conditions, and being mindful of potential challenges, researchers can effectively leverage this versatile building block to advance the frontiers of peptide science.

References

The Dde Protecting Group in Fmoc Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex, modified, and highly functionalized peptides. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as an invaluable tool for the temporary protection of primary amine functionalities, particularly the ε-amino group of lysine. Its unique cleavage conditions, orthogonal to the widely used Fmoc/tBu strategy, grant chemists precise control over side-chain modifications, facilitating the development of sophisticated peptide-based therapeutics and research tools.[1][2][3]

This technical guide provides an in-depth overview of the Dde protecting group within the context of Fmoc-based peptide synthesis, covering its mechanism, applications, stability, and detailed experimental protocols for its use.

Core Principles and Orthogonality

The utility of the Dde group lies in its unique stability profile. In the standard Fmoc-SPPS paradigm, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups (e.g., t-Butyl, Trityl). The Dde group is stable under both the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and the strongly acidic conditions used for final cleavage and global deprotection (e.g., Trifluoroacetic acid - TFA).[1][4]

This three-dimensional orthogonality allows for a selective deprotection strategy:

  • Fmoc Group Removal: Cleaved by a secondary amine (e.g., piperidine) to allow for peptide chain elongation.

  • Dde Group Removal: Selectively cleaved by a dilute solution of hydrazine in DMF.[5]

  • Acid-Labile Group Removal: Cleaved simultaneously with peptide cleavage from the resin using a strong acid like TFA.

This strategy opens a synthetic window for site-specific modification of the lysine side chain while the peptide remains anchored to the solid support with its N-terminus and other side chains still protected.[6]

Mechanism of Dde Deprotection

The removal of the Dde group is achieved via a nucleophilic attack by hydrazine on the enone system of the Dde moiety. This reaction is highly efficient and proceeds rapidly under mild conditions at room temperature.[7] The resulting byproducts are readily soluble in standard washing solvents like DMF, ensuring their easy removal from the peptide-resin.

Dde_Deprotection_Mechanism Peptide Peptide-Lys(Dde) Reaction Nucleophilic Attack Peptide->Reaction Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->Reaction DeprotectedPeptide Peptide-Lys(NH₂) Reaction->DeprotectedPeptide Selective Cleavage (2% Hydrazine in DMF) Byproduct Indazole Byproduct Reaction->Byproduct Orthogonal_SPPS_Workflow Start Start: Resin Fmoc_SPPS 1. Standard Fmoc-SPPS (Couple Fmoc-Lys(Dde)-OH) Start->Fmoc_SPPS Peptide_Dde Resin-Peptide-Lys(Dde) Fmoc_SPPS->Peptide_Dde Dde_Removal 2. Selective Dde Removal (2% Hydrazine / DMF) Peptide_Dde->Dde_Removal Peptide_NH2 Resin-Peptide-Lys(NH₂) Dde_Removal->Peptide_NH2 Modification 3. Side-Chain Modification (e.g., Labeling, Branching) Peptide_NH2->Modification Peptide_Modified Resin-Peptide-Lys(Modified) Modification->Peptide_Modified Final_Cleavage 4. Final Cleavage (TFA Cocktail) Peptide_Modified->Final_Cleavage Final_Peptide Purified Modified Peptide Final_Cleavage->Final_Peptide Dde_Migration Start Peptide Lys(Dde)...Lys(NH₂) Condition Piperidine / DMF (Fmoc Deprotection) Start->Condition Product Desired Product: Lys(Dde)...Lys(NH₂) Condition->Product No Migration Side_Product Side Product: Lys(NH₂)...Lys(Dde) Condition->Side_Product Migration Event

References

N-alpha-Fmoc-N-epsilon-Dde-L-lysine: A Technical Guide to its Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-Fmoc-N-epsilon-Dde-L-lysine is a cornerstone derivative of the amino acid lysine, instrumental in the field of peptide chemistry and biochemistry.[1][2] Its utility lies in the strategic application of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino side chain.[3][4] This dual-protection scheme grants chemists precise control over peptide synthesis, enabling the construction of complex and highly functionalized biomolecules.[1] This technical guide provides an in-depth overview of the applications of Fmoc-Lys(Dde)-OH in biochemistry, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes. A more stable version, N-alpha-Fmoc-N-epsilon-ivDde-L-lysine, which incorporates an isovaleryl-substituted Dde group, offers enhanced stability and is often preferred to mitigate Dde group migration.[5]

Core Principle: Orthogonal Protection

The power of Fmoc-Lys(Dde)-OH lies in the principle of orthogonal protection.[6] The Fmoc and Dde groups can be selectively removed under distinct chemical conditions without affecting each other.[3][6] The Fmoc group is cleaved by a base, typically a solution of piperidine in dimethylformamide (DMF), while the Dde group is removed using dilute hydrazine in DMF.[3] This orthogonality is fundamental for advanced peptide design, allowing for site-specific modifications of the lysine side chain.[5][6]

Orthogonal_Protection cluster_Fmoc Fmoc Group Removal cluster_Dde Dde Group Removal Fmoc_Lys_Dde Fmoc-Lys(Dde)-OH Peptide_Chain Peptide Chain (α-amino group) Fmoc_Lys_Dde->Peptide_Chain Piperidine/DMF Lys_Side_Chain Lysine Side Chain (ε-amino group) Fmoc_Lys_Dde->Lys_Side_Chain Hydrazine/DMF

Caption: Orthogonal deprotection of Fmoc-Lys(Dde)-OH.

Applications in Biochemistry and Drug Development

The unique properties of Fmoc-Lys(Dde)-OH make it an invaluable tool in various biochemical applications, including:

  • Synthesis of Branched and Di-Epitopic Peptides: By selectively deprotecting the Dde group, a second peptide chain can be synthesized on the lysine side chain, creating branched peptides.[3][7] This is crucial for developing multivalent peptides, which can exhibit enhanced binding affinity and biological activity.[3] Similarly, di-epitopic peptides, containing two distinct epitopes, can be constructed for applications in vaccine development and immunology.[3][4]

  • Peptide Cyclization: The ε-amino group of lysine, after Dde deprotection, can be used to form a cyclic structure with the peptide backbone or another side chain.[4][8] Cyclization can improve peptide stability, receptor selectivity, and bioavailability.[2]

  • Bioconjugation and Labeling: The deprotected lysine side chain provides a specific site for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or other labels.[1][7][9] This is essential for creating diagnostic probes, targeted drug delivery systems, and for studying peptide trafficking and binding.[9]

  • Protein Engineering and Synthesis: Fmoc-Lys(Dde)-OH is used to introduce specific modifications into synthetic proteins, enhancing their stability or introducing novel functionalities.[1] It has been instrumental in the chemical synthesis of proteins like ubiquitin and its derivatives, which are vital for studying cellular signaling pathways.[10]

  • Development of Peptidomimetics: In drug discovery, this derivative facilitates the creation of peptidomimetics, which mimic the structure of natural peptides but have improved pharmacological properties like enhanced stability and oral bioavailability.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis of complex peptides using Fmoc-Lys(ivDde)-OH, a more stable analogue of Fmoc-Lys(Dde)-OH.

Peptide SynthesizedSynthesis Time (Microwave-Enhanced SPPS)PurityReference
Lactoferricin-lactoferrampin antimicrobial peptide< 5 hours77%[11]
Histone H2B-1A fragment conjugated to a ubiquitin fragment< 5 hours75%[11]
Tetra-branched antifreeze peptide analog< 5 hours71%[11]
ProductPurity SpecificationsReference
Fmoc-Lys(Dde)-OH≥98% (TLC)[12]
Fmoc-Lys(Dde)-OH≥97.0% (HPLC)[12]
Fmoc-Lys(Dde)-OH≥90.0% (acidimetric)[12]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis incorporating Fmoc-Lys(Dde)-OH.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HBTU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 Wash (DMF) Amino_Acid_Coupling->Washing2 Repeat Repeat for Peptide Elongation Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Incorporate_Lys_Dde Incorporate Fmoc-Lys(Dde)-OH Repeat->Incorporate_Lys_Dde At desired position Final_Cleavage Final Cleavage from Resin and Side Chain Deprotection (e.g., TFA cocktail) Repeat->Final_Cleavage End of synthesis Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Incorporate_Lys_Dde->Dde_Deprotection Side_Chain_Modification Side Chain Modification (e.g., Branching, Labeling) Dde_Deprotection->Side_Chain_Modification Side_Chain_Modification->Repeat Continue elongation Purification Purification (e.g., HPLC) Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocol for Dde/ivDde Group Removal

Method 1: Using Hydrazine

This is the standard method for Dde and ivDde removal.[13]

  • Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). It is recommended to prepare approximately 75 mL of the solution per gram of peptide-resin.[13]

  • Resin Treatment: Transfer the peptide-resin to a suitable reaction vessel and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[13]

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes.[13]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Repeat: Repeat the treatment with the hydrazine solution two more times.[13]

  • Washing: Wash the resin thoroughly three times with DMF.[13] The resin is now ready for the subsequent coupling or modification step.

Caution: Hydrazine can also remove the Fmoc group. Therefore, if N-terminal Fmoc protection is required, it should be reprotected or an alternative N-terminal protecting group like Boc should be used.[13]

Method 2: Using Hydroxylamine (for Orthogonality with Fmoc)

This method allows for the removal of the Dde group without affecting the Fmoc group, achieving full orthogonality.

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP), using approximately 10 mL per gram of peptide-resin.[13]

  • Resin Treatment: Add the prepared solution to the peptide-resin.[13]

  • Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.[13]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Washing: Wash the resin three times with DMF.[13] The peptide-resin is now ready for further elaboration with the N-terminal Fmoc group intact.

Logical Relationship in Branched Peptide Synthesis

The following diagram illustrates the logical steps involved in synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.

Branched_Peptide_Synthesis Start Start SPPS of Main Chain Incorporate Incorporate Fmoc-Lys(ivDde)-OH Start->Incorporate Continue_Main_Chain Continue Main Chain Synthesis Incorporate->Continue_Main_Chain Complete_Main_Chain Complete Main Chain Continue_Main_Chain->Complete_Main_Chain ivDde_Removal Remove ivDde Group (2% Hydrazine/DMF) Complete_Main_Chain->ivDde_Removal Synthesize_Branch Synthesize Branched Chain on Lysine Side Chain ivDde_Removal->Synthesize_Branch Final_Deprotection Final Cleavage and Global Deprotection Synthesize_Branch->Final_Deprotection Result Purified Branched Peptide Final_Deprotection->Result

Caption: Logical workflow for branched peptide synthesis.

Conclusion

N-alpha-Fmoc-N-epsilon-Dde-L-lysine and its ivDde variant are indispensable reagents in modern biochemistry and drug development.[1] Their unique orthogonal protection scheme provides the flexibility required for the synthesis of complex peptides with tailored properties.[3] From creating branched peptides for enhanced therapeutic efficacy to site-specific labeling for diagnostic purposes, the applications of this versatile building block continue to expand the frontiers of peptide and protein science. A thorough understanding of the principles of its use and the associated experimental protocols is crucial for researchers aiming to harness its full potential in their scientific endeavors.

References

Introduction to solid-phase peptide synthesis with Dde-Lys(Fmoc)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Dde-Lys(Fmoc)-OH

This guide provides a comprehensive overview of the principles and applications of using Nα-Fmoc-Nε-Dde-L-lysine (Fmoc-Lys(Dde)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block for the creation of complex peptides.

Introduction to Orthogonal Protection in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry. The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[1] However, the synthesis of more complex architectures such as branched peptides, cyclic peptides, or peptides with site-specific modifications necessitates an additional layer of protection. This is achieved through "orthogonal" protecting groups, which can be selectively removed under conditions that do not affect the Nα-Fmoc group or other side-chain protections.[1]

Fmoc-Lys(Dde)-OH is a prime example of such a building block, offering a quasi-orthogonal protection scheme.[2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the ε-amino side chain of lysine is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but it can be selectively cleaved by dilute hydrazine.[2][3] This unique feature unlocks a vast potential for sophisticated peptide design.[1]

Core Principles of the Fmoc/Dde Strategy

The utility of Fmoc-Lys(Dde)-OH stems from its dual-protection system. The Nα-Fmoc group is removed at each cycle of peptide elongation, while the Nε-Dde group remains intact. Once the desired linear sequence is assembled, the Dde group can be selectively removed on-resin, exposing the lysine side-chain amine for further modification. This orthogonal deprotection is the key to creating complex peptide structures.

Orthogonal_Deprotection Peptide_Resin Resin-Peptide-Lys(Dde)-Fmoc Deprotect_Fmoc Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide_Resin->Deprotect_Fmoc Free_Amine Resin-Peptide-Lys(Dde)-NH2 Deprotect_Fmoc->Free_Amine Elongation Couple next Fmoc-AA-OH Free_Amine->Elongation Elongated_Peptide Resin-Peptide-Lys(Dde)-AA-Fmoc Elongation->Elongated_Peptide Elongated_Peptide->Elongated_Peptide Deprotect_Dde Dde Deprotection (e.g., 2% Hydrazine/DMF) Elongated_Peptide->Deprotect_Dde Selective Step Modified_Site Resin-Peptide-Lys(NH2)-Peptide-Fmoc Deprotect_Dde->Modified_Site Modification Site-specific modification (Branching, Cyclization, Labeling) Modified_Site->Modification Final_Product Complex Peptide Structure Modification->Final_Product

Caption: Orthogonal deprotection workflow using Fmoc-Lys(Dde)-OH in SPPS.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in SPPS.

Table 1: Conditions for Selective Dde Group Removal

ReagentConcentration & SolventReaction TimeTemperatureEfficacy & Remarks
Hydrazine monohydrate2% in DMF3-5 minutes, repeated 2-3 timesRoom TemperatureStandard, efficient method.[3] Also removes Fmoc groups, requiring N-terminal protection (e.g., Boc) if further elongation is not desired.[3] Higher concentrations can cause side reactions.[3]
Hydrazine monohydrate5-10% in DMF10-30 minutesRoom Temperature or elevated (up to 75°C)Used for the more hindered ivDde group or when 2% is inefficient.[4] Increased risk of side product formation.
Hydroxylamine HCl / Imidazole1.3:1 molar ratio in NMP30-60 minutesRoom TemperatureOffers full orthogonality with Fmoc, as it does not remove the Fmoc group.[3] A milder alternative to hydrazine.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization via Dde Deprotection

Cyclization MethodAdvantagesDisadvantagesTypical Yield
On-Resin Cyclization - Utilizes pseudo-dilution effect on the resin, minimizing intermolecular side reactions.[5]- Simpler purification as excess reagents are washed away.- Amenable to automation.[6]- Slower reaction kinetics can occur due to steric hindrance on the solid support.- Resin-bound nature can sometimes inhibit cyclization of difficult sequences.Moderate to Good (Can be higher than solution-phase for certain peptides).[4]
Solution-Phase Cyclization - Faster reaction kinetics due to free movement of molecules.- May be necessary for peptides that fail to cyclize on-resin.- Requires high dilution to prevent oligomerization, leading to large solvent volumes.- Purification can be more complex due to side products.[6]Variable (Highly dependent on sequence and dilution, often lower crude purity).[7]

Experimental Protocols

General Fmoc-SPPS Protocol

This protocol outlines a standard cycle for the addition of one amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling agent like HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Repeat steps 2-6 for each amino acid in the sequence.

Protocol for Dde Group Removal (Hydrazine Method)

This protocol is performed on the fully assembled, resin-bound peptide.

  • N-Terminal Protection (if required): If the N-terminal Fmoc group should be retained, it is not necessary to perform any action. If it should be removed and the amine capped, treat the resin with 20% piperidine in DMF, wash, and then react with a capping agent (e.g., acetic anhydride) or a Boc-protected amino acid.[3]

  • Prepare Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3]

  • Deprotection Reaction: Add the 2% hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin) and agitate at room temperature for 3-5 minutes.[3]

  • Filter and Repeat: Filter the resin and repeat the hydrazine treatment two more times to ensure complete deprotection.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The resin is now ready for side-chain modification.

Protocol for Synthesis of a Branched Peptide (MAP Core)

This protocol describes the initial steps for creating a four-branch Multiple Antigenic Peptide (MAP) core.

  • Initial Synthesis: Synthesize the "handle" or initial part of the peptide on a suitable resin (e.g., Fmoc-Rink-amide ChemMatrix).

  • First Branching Point: Couple Fmoc-Lys(Fmoc)-OH using a double coupling protocol to ensure high efficiency.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF. This step removes both Fmoc groups simultaneously, exposing two primary amines.

  • Second Branching Point: Couple a second Fmoc-Lys(Fmoc)-OH to the two newly formed amines. This will create four branching points.

  • Fmoc Deprotection: Again, treat with 20% piperidine in DMF to deprotect all four N-termini.

  • Antigen Synthesis: The desired peptide antigen can now be synthesized simultaneously on all four branches using the general SPPS protocol.

Protocol for On-Resin Peptide Cyclization

This protocol describes a head-to-side-chain cyclization after selective Dde removal.

  • Peptide Synthesis: Assemble the linear peptide on the resin, incorporating Fmoc-Lys(Dde)-OH at the desired cyclization point and an appropriate residue (e.g., Fmoc-Glu(OAll)-OH) for the other end of the lactam bridge. The N-terminus should be protected (e.g., with Boc) if it is not part of the cyclization.

  • Dde Removal: Perform the Dde deprotection as described in Protocol 4.2.

  • Allyl Removal: Remove the side-chain protection from the other residue (e.g., remove the Allyl group from Glu with a palladium catalyst).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent cocktail (e.g., HATU/HOAt/DIEA in DMF) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Application Focus: Modulators of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[8] Its aberrant activation is implicated in numerous diseases, including cancer.[9] Consequently, developing inhibitors of this pathway is a major therapeutic goal. Peptides, particularly constrained (cyclic) or multivalent (branched) structures, are promising candidates for modulating the protein-protein interactions central to Wnt signaling.[8][10] The this compound methodology is ideal for creating such complex peptide-based inhibitors.

The Canonical Wnt Signaling Pathway

The canonical Wnt pathway's state is determined by the presence or absence of a Wnt ligand. In the "OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt binding to its receptors (Frizzled and LRP5/6) leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription.[11][12]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off binds p_beta_catenin p-β-catenin beta_catenin_off->p_beta_catenin phosphorylation Proteasome Proteasome p_beta_catenin->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor binds Dsh Dishevelled (Dsh) Receptor->Dsh activates InactivatedComplex Inactivated Destruction Complex Dsh->InactivatedComplex inhibits beta_catenin_on β-catenin (stabilized) InactivatedComplex->beta_catenin_on release Nucleus Nucleus beta_catenin_on->Nucleus translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: Simplified overview of the canonical Wnt signaling pathway.
Peptide-Based Wnt Inhibitors

Macrocyclic peptides have been developed to directly bind to Wnt ligands, preventing them from activating their receptors. For instance, the peptide WAp-D04 and its improved mutant, WAp-D04-W10P, have been shown to inhibit Wnt3a signaling effectively.[10]

Table 3: Activity of Macrocyclic Peptide Inhibitors of Wnt3a Signaling

Peptide InhibitorTargetAssayActivity (IC₅₀)Reference
WAp-D04Wnt3a LigandLuciferase Reporter Assay~290 nM[10]
WAp-D04-W10PWnt3a LigandLuciferase Reporter Assay~58 nM (5-fold more potent than WAp-D04)[10]
StAx-35Rβ-catenin/TCF InteractionCell Proliferation Assay~10 µM (causes 52-74% inhibition in Wnt-dependent cells)

Conclusion

Fmoc-Lys(Dde)-OH is an indispensable tool in modern solid-phase peptide synthesis, providing the orthogonal protection necessary for creating complex, non-linear peptide structures. Its compatibility with standard Fmoc-SPPS protocols, combined with reliable methods for selective deprotection, allows for the precise synthesis of branched, cyclic, and site-specifically labeled peptides. These advanced structures are crucial for developing next-generation therapeutics, diagnostics, and research tools, particularly in fields like oncology where modulating complex signaling pathways such as Wnt is of paramount importance. While challenges like potential Dde group migration exist, they can be managed with optimized protocols and alternative reagents, ensuring that the Fmoc/Dde strategy remains a powerful and versatile approach in the peptide scientist's arsenal.[1]

References

A Technical Guide to the Solubility and Stability of Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the solubility and stability characteristics of N-α-Fmoc-N-ε-Dde-L-lysine (Dde-Lys(Fmoc)-OH), a critical building block in advanced peptide synthesis and drug discovery. The information compiled herein is intended to guide researchers in designing experiments, optimizing reaction conditions, and ensuring the integrity of their synthetic peptides.

Introduction to this compound

This compound is a derivative of the amino acid lysine featuring two distinct, orthogonally-labile protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.

This dual-protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection and modification of the lysine side chain while the peptide remains anchored to the resin.[1] This enables the synthesis of complex peptide structures, including branched peptides, cyclic peptides, and peptides conjugated to other molecules like biotin or fluorophores.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective use.

Solubility Profile

The solubility of this compound is critical for achieving homogeneous reaction conditions, particularly during coupling reactions in SPPS. The compound is a powder at room temperature and exhibits good solubility in many polar aprotic solvents commonly used in peptide synthesis.[3][4]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound.

SolventMolarity (mM)Concentration (mg/mL)NotesReference(s)
Dimethylformamide (DMF)~500 mM~266 mg/mLDescribed as "clearly soluble" when 1 mmole is dissolved in 2 mL.[2][4]
Dimethyl sulfoxide (DMSO)187.75 mM100 mg/mLUltrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility.[5]
Chloroform (CHCl₃)-SolubleQualitative data; specific concentration not reported.[3]
Dichloromethane (DCM)-SolubleQualitative data; specific concentration not reported.[3]
Acetone-SolubleQualitative data; specific concentration not reported.[3]
N-Methyl-2-pyrrolidone (NMP)-SolubleCommonly used for similar protected amino acids, implies good solubility.[6][7][8]
Water-InsolubleAs a protected amino acid with significant hydrophobic character, it is poorly soluble in aqueous media.[9][10]

Stability and Orthogonal Deprotection

The utility of this compound hinges on the differential stability of its two protecting groups. The Fmoc group is labile to basic conditions, while the Dde group is labile to hydrazine, allowing for their selective and sequential removal.

Chemical Stability and Deprotection Conditions

The table below outlines the stability of each protecting group under various standard conditions used in peptide synthesis.

Protecting GroupReagent/ConditionStability/OutcomeReference(s)
Fmoc 20-30% Piperidine in DMFLabile. Rapidly removed (cleaved) within minutes. Standard condition for N-terminal deprotection in Fmoc-SPPS.[6][11][12][13]
Fmoc 2% Hydrazine in DMFLabile. Hydrazine solutions will also cleave the Fmoc group.[14][15]
Fmoc Strong Acid (e.g., TFA)Stable. Resistant to standard acidic cleavage conditions used in Boc-SPPS.[13]
Dde 20-30% Piperidine in DMFStable. Generally resistant to standard Fmoc deprotection conditions, providing orthogonality.[14]
Dde 2% Hydrazine in DMFLabile. Standard condition for selective removal of the Dde group from the lysine side chain.[14][15][16]
Dde Hydroxylamine Hydrochloride / Imidazole in NMPLabile. An alternative method that provides full orthogonality, as it does not cleave the Fmoc group.[14][15][17]
Dde Strong Acid (e.g., TFA)Stable. Resistant to standard resin cleavage cocktails.[14][15]
Potential Side Reactions and Instability

Researchers should be aware of potential side reactions that can compromise synthesis integrity:

  • Dde Migration: In long sequences, migration of the Dde group from one lysine side chain to another unprotected lysine has been observed.[2][4] Using the more sterically hindered ivDde protecting group can mitigate this issue.

  • Partial Loss of Dde: During extended syntheses with numerous piperidine treatment cycles, a minor loss of the Dde group can occur.[14]

  • Reduction of Allyl Groups: When using 2% hydrazine to remove Dde in the presence of Allyl-based protecting groups, the allyl double bond can be reduced. This side reaction is effectively suppressed by adding allyl alcohol to the hydrazine deprotection solution.[4][15]

Experimental Protocols

The following sections provide detailed methodologies for solubility testing and selective deprotection.

Protocol for Solubility Determination (Gravimetric Method)
  • Accurately weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add a measured aliquot (e.g., 10 µL) of the test solvent to the vial.

  • Vortex or sonicate the mixture for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved solid particles.

  • If the solid has not fully dissolved, continue adding measured aliquots of the solvent, repeating step 3 and 4 after each addition, until a clear, particle-free solution is obtained.

  • Calculate the final concentration based on the initial mass and the total volume of solvent added.

Protocol for Selective Fmoc Group Removal
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (v/v), using approximately 10 mL per gram of resin.[11]

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[6][12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • The resin is now ready for the next amino acid coupling step.

Protocol for Selective Dde Group Removal (Hydrazine Method)

Note: Before this procedure, the N-terminal Fmoc group should be replaced with a Boc group if subsequent N-terminal reactions are not desired, as hydrazine will also remove the Fmoc group.[14][15]

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a fresh solution of 2% hydrazine monohydrate in DMF (v/v).

  • Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[15]

  • Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[15]

  • Drain the solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[15]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine.

  • The newly exposed lysine side-chain amine is now ready for modification.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key chemical pathways and experimental workflows involving this compound.

Orthogonal_Deprotection_Pathway Start Dde-Lys(Fmoc)-Peptide-Resin Piperidine 20% Piperidine / DMF Start->Piperidine Hydrazine 2% Hydrazine / DMF Start->Hydrazine Fmoc_Removed Dde-Lys-Peptide-Resin (Free α-Amine) Chain_Elongation Peptide Chain Elongation Fmoc_Removed->Chain_Elongation Dde_Removed Fmoc-Lys-Peptide-Resin (Free ε-Amine) Sidechain_Mod Side-Chain Modification (e.g., Biotinylation, Cyclization) Dde_Removed->Sidechain_Mod Piperidine->Fmoc_Removed Removes Fmoc Hydrazine->Dde_Removed Removes Dde Experimental_Workflow Start Start: Fmoc-Peptide-Resin Couple Couple this compound Start->Couple Fmoc_Deprotect Fmoc Deprotection (20% Piperidine / DMF) Couple->Fmoc_Deprotect Continue_SPPS Continue SPPS to Desired Length Fmoc_Deprotect->Continue_SPPS Final_Fmoc_Deprotect Final N-terminal Fmoc Deprotection Continue_SPPS->Final_Fmoc_Deprotect N_Term_Protect Optional: Protect N-terminus (e.g., with Boc Anhydride) Final_Fmoc_Deprotect->N_Term_Protect Dde_Deprotect Selective Dde Deprotection (2% Hydrazine / DMF) N_Term_Protect->Dde_Deprotect Modify_Sidechain Modify Lysine Side-Chain Dde_Deprotect->Modify_Sidechain Cleave Cleave Peptide from Resin Modify_Sidechain->Cleave End End: Purified, Modified Peptide Cleave->End

References

The Dde Group: A Linchpin in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as a versatile and powerful tool for the side-chain protection of primary amines, particularly the ε-amino group of lysine. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, enable the synthesis of complex peptides with branches, cyclic structures, and site-specific modifications that would otherwise be challenging to access. This technical guide provides a comprehensive overview of the key features of the Dde protecting group, including its stability, deprotection protocols, and applications in advanced peptide synthesis.

Core Features and Orthogonality

The primary advantage of the Dde group lies in its unique stability profile. It is resistant to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for the cleavage of 9-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., piperidine).[1][2] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the Dde-protected side chain without affecting the N-terminal protection of the peptide backbone.[3][4] This enables chemists to unmask a specific site on the peptide chain for further modification while the rest of the molecule remains protected.

The Dde group is typically removed using a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1] This specific cleavage condition does not affect most other protecting groups used in peptide synthesis, further cementing its orthogonal nature.

Quantitative Data Summary

The stability and cleavage efficiency of the Dde protecting group and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), are critical considerations in synthesis planning. The following tables summarize key quantitative data gathered from various studies.

Protecting GroupReagent/ConditionStability/Cleavage EfficiencyReference(s)
Dde/ivDde20% Piperidine in DMFStable[2]
Dde/ivDdeTrifluoroacetic Acid (TFA)Stable[2]
Dde/ivDde2% Hydrazine in DMFCleaved[1]
DdePiperidine-mediated Fmoc deprotectionPartial loss and migration can occur in long sequences[1][2]
ivDdePiperidine-mediated Fmoc deprotectionMore robust than Dde; less prone to migration[2]
ivDde2% Hydrazine in DMFSlower removal than Dde, can be difficult in aggregated sequences[2]
ivDde4% Hydrazine in DMFNear complete removal in cases of difficult cleavage[5]

Experimental Protocols

Introduction of the Dde Group (General Procedure)

The Dde group is typically introduced to the side chain of an amino acid like lysine prior to its use in solid-phase peptide synthesis (SPPS). Commercially available Fmoc-Lys(Dde)-OH is widely used. The synthesis generally involves the reaction of the free amino group with 2-acetyldimedone.

Protocol 1: Standard Dde/ivDde Removal using Hydrazine

This protocol is suitable for peptides where the N-terminus is protected by a Boc group or is otherwise stable to hydrazine.[6]

Materials:

  • Peptidyl-resin with Dde/ivDde-protected side chain(s)

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[7]

  • Allow the mixture to stand at room temperature for 3 minutes.[7]

  • Filter the resin.

  • Repeat the hydrazine treatment two more times for a total of three treatments.[7]

  • Wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for the next step in the synthesis (e.g., side-chain modification).

Protocol 2: Orthogonal Dde Removal using Hydroxylamine

This protocol is employed when the N-terminal Fmoc group must remain intact, achieving full orthogonality.[6][7]

Materials:

  • Peptidyl-resin with Dde-protected side chain(s) and N-terminal Fmoc group

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-methylpyrrolidone (NMP)

  • DMF for washing

Procedure:

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[6][7]

  • Swell the peptidyl-resin in NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Gently agitate the mixture at room temperature for 30 minutes to 1 hour.[6][7]

  • Filter the resin.

  • Wash the resin thoroughly with DMF (3-5 times).

  • The resin now has a free side-chain amine while the N-terminal Fmoc group remains, ready for further synthetic steps.

Visualizing Workflows with Graphviz

Orthogonal Protection Strategy in Peptide Synthesis

Orthogonal_Protection Start Fmoc-Lys(Dde)-Peptide-Resin Piperidine 20% Piperidine in DMF Start->Piperidine Fmoc cleavage Hydroxylamine NH2OH·HCl/ Imidazole in NMP Start->Hydroxylamine Dde cleavage (Orthogonal) Fmoc_Removed H-Lys(Dde)-Peptide-Resin Piperidine->Fmoc_Removed Both_Removed H-Lys(H)-Peptide-Resin Piperidine->Both_Removed Hydrazine 2% Hydrazine in DMF Hydrazine->Both_Removed Dde_Removed Fmoc-Lys(H)-Peptide-Resin Hydroxylamine->Dde_Removed Fmoc_Removed->Hydrazine Dde cleavage Dde_Removed->Piperidine Fmoc cleavage

Caption: Orthogonality of Fmoc and Dde protecting groups.

Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis Start Start with Resin SPPS1 Synthesize Main Peptide Chain (SPPS) Start->SPPS1 Incorporate_Lys Incorporate Fmoc-Lys(Dde)-OH SPPS1->Incorporate_Lys SPPS2 Continue Main Chain Synthesis Incorporate_Lys->SPPS2 Dde_Removal Selective Dde Removal (2% Hydrazine/DMF or NH2OH·HCl) SPPS2->Dde_Removal Branch_Synthesis Synthesize Branch Peptide Chain on Lys Side Chain Dde_Removal->Branch_Synthesis Cleavage Cleave from Resin and Global Deprotection Branch_Synthesis->Cleavage Final_Product Branched Peptide Cleavage->Final_Product Cyclic_Peptide_Synthesis Start Start with Resin SPPS Synthesize Linear Peptide (Incorporate Fmoc-Lys(Dde)-OH and C-terminal activating group) Start->SPPS Fmoc_Removal N-terminal Fmoc Removal (20% Piperidine/DMF) SPPS->Fmoc_Removal Dde_Removal Side-Chain Dde Removal (2% Hydrazine/DMF) Fmoc_Removal->Dde_Removal Cyclization On-Resin Cyclization (Head-to-Side-Chain) Dde_Removal->Cyclization Cleavage Cleave from Resin and Global Deprotection Cyclization->Cleavage Final_Product Cyclic Peptide Cleavage->Final_Product

References

Methodological & Application

Application Notes and Protocols: Selective Dde Group Deprotection with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage condition, which allows for an orthogonal protection strategy alongside the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.[1][2][3] The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1][4] However, it can be selectively cleaved with a dilute solution of hydrazine, typically 2% in N,N-dimethylformamide (DMF).[1][4][5] This selective deprotection enables site-specific modifications of peptides while they are still attached to the solid support, which is invaluable for the synthesis of complex peptides, such as branched or cyclic peptides, and for the attachment of labels or other moieties.[2][6]

Principle of Deprotection

The deprotection of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable indazole derivative and the release of the free amine.[4] This reaction is typically fast and efficient under mild conditions.

Applications

The selective removal of the Dde group is a key step in various advanced peptide synthesis strategies:

  • Branched Peptides: A Dde-protected amino acid (e.g., Fmoc-Lys(Dde)-OH) is incorporated into the peptide chain. After completion of the linear sequence, the Dde group is selectively removed to expose the side-chain amine, which then serves as an attachment point for the synthesis of a second peptide chain.[4]

  • Cyclic Peptides: The side chains of two amino acids can be protected with Dde and another orthogonal protecting group. Selective deprotection allows for subsequent on-resin cyclization.[4]

  • Peptide Conjugation: Following Dde removal, the exposed amine can be used for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[6][7]

Experimental Protocols

Herein, we provide detailed protocols for the selective deprotection of the Dde group using hydrazine in both batch-wise and continuous-flow systems.

Materials and Reagents
  • Dde-protected peptide immobilized on a solid-phase resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate (or hydrazine hydrate)

  • Appropriate reaction vessel for batch-wise or continuous-flow synthesis

Protocol 1: Batch-wise Dde Deprotection

This is the most common method for Dde removal in a laboratory setting.

1. Resin Swelling:

  • Swell the Dde-protected peptidyl-resin in DMF (approximately 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

2. Preparation of Deprotection Reagent:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

3. Deprotection Reaction:

  • Drain the DMF from the swollen resin.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 3-10 minutes.[4][7] The reaction time may need optimization depending on the peptide sequence and steric hindrance around the Dde group.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 2% hydrazine/DMF solution two to four more times to ensure complete deprotection.[1][5][8]

4. Washing:

  • After the final deprotection step, wash the resin thoroughly with DMF (3-5 times, with approximately 10-15 mL per gram of resin for each wash) to remove residual hydrazine and the cleaved Dde-adduct.[1][7]

5. Confirmation of Deprotection (Optional but Recommended):

  • A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the Dde group.

Protocol 2: Continuous-Flow Dde Deprotection

This method is suitable for automated peptide synthesizers equipped with a continuous-flow module.

1. System Preparation:

  • Pack the Dde-protected peptidyl-resin in a column compatible with the synthesizer.

  • Equilibrate the column by flowing DMF through it.

2. Deprotection:

  • Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min).[4]

  • The deprotection can be monitored in real-time by detecting the absorbance of the eluate at 290 nm, as the indazole by-product is chromophoric.[4]

3. Washing:

  • Once the deprotection is complete (indicated by the absorbance returning to baseline), flush the column with DMF until all traces of hydrazine and the by-product are removed.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Dde deprotection with hydrazine as reported in the literature.

ParameterConditionNotesSource(s)
Reagent 2% Hydrazine monohydrate in DMFStandard and widely used concentration.[1][4][5][7]
4-10% Hydrazine in DMFMay be employed for difficult deprotections, but caution is advised.[4][8][9]
Reaction Time (per treatment) 3 - 10 minutesShorter times are often sufficient for standard deprotections.[1][4][7]
Number of Treatments 3 - 5 repetitionsMultiple treatments ensure complete removal of the Dde group.[1][5][8]
Solvent N,N-Dimethylformamide (DMF)The most common solvent for this reaction.[1][4][5][7]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.[1][7]

Important Considerations and Troubleshooting

  • Orthogonality with Fmoc: While Dde is largely orthogonal to Fmoc, it's important to note that hydrazine can also remove the Fmoc group.[4] Therefore, if the N-terminal Fmoc group needs to be retained, it should be protected with a Boc group prior to Dde deprotection.[1][4] Alternatively, non-hydrazine-based methods for Dde removal, such as hydroxylamine, can be used for complete orthogonality with Fmoc.[10]

  • Dde Migration: In some cases, particularly during the piperidine-mediated removal of an Fmoc group from a nearby lysine, the Dde group has been observed to migrate.[11] Careful selection of the deprotection conditions and sequence design can minimize this side reaction.

  • Incomplete Deprotection: If deprotection is incomplete, increasing the number of hydrazine treatments or the reaction time may be necessary.[8][9] For particularly stubborn cases, a slightly higher concentration of hydrazine (up to 10%) has been used, but this should be approached with caution as it can lead to side reactions like peptide cleavage at glycine residues.[1][4]

  • ivDde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a more sterically hindered analog of Dde that is less prone to migration.[1] Its removal also utilizes hydrazine, but may require more forcing conditions (e.g., longer reaction times or slightly higher hydrazine concentrations).[4][9]

Visualization of the Experimental Workflow

Dde_Deprotection_Workflow start Dde-Protected Peptide on Resin swell Swell Resin in DMF start->swell Start deprotection Treat with 2% Hydrazine/DMF (3-10 min, 3-5x) swell->deprotection prep_reagent Prepare 2% Hydrazine in DMF prep_reagent->deprotection wash Wash with DMF deprotection->wash Repeat as necessary end Deprotected Peptide on Resin wash->end Final

Caption: Workflow for batch-wise Dde group deprotection with hydrazine.

Conclusion

The selective deprotection of the Dde group with hydrazine is a robust and widely used method in peptide chemistry. By following the detailed protocols and considering the potential challenges, researchers can successfully perform site-specific modifications to synthesize complex and novel peptide-based molecules for a wide range of applications in research and drug development.

References

Synthesis of Branched Peptides Utilizing Dde-Lys(Fmoc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of branched peptides using N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-(9-fluorenylmethoxycarbonyl)-L-lysine (Dde-Lys(Fmoc)-OH). The use of this orthogonally protected lysine derivative is a cornerstone in modern peptide chemistry, enabling the construction of complex, multivalent peptide structures with significant potential in therapeutics, diagnostics, and materials science.

Introduction

Branched peptides, characterized by multiple peptide chains attached to a central core, offer distinct advantages over their linear counterparts. These advantages include enhanced proteolytic stability, increased solubility, and the potential for multivalent interactions, which can lead to improved therapeutic efficacy and stronger immune responses in vaccine development.[1] The synthesis of such complex structures is facilitated by the strategic use of orthogonal protecting groups.

This compound is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for creating branched peptides.[2][3] The Fmoc group on the α-amine is labile to basic conditions (e.g., piperidine), allowing for the stepwise elongation of the main peptide chain. Concurrently, the Dde group protecting the ε-amine of the lysine side chain is stable to these basic conditions but can be selectively removed using a dilute solution of hydrazine in dimethylformamide (DMF).[2][3][4] This orthogonality provides a precise and efficient method for introducing a branch point at a specific lysine residue within the peptide sequence.

Key Applications

The ability to selectively deprotect the lysine side chain opens up a wide array of applications for this compound in peptide synthesis:

  • Multivalent Peptides: Presentation of multiple copies of a bioactive peptide sequence can enhance binding affinity and biological activity.

  • Peptide Conjugates: The exposed ε-amino group serves as a handle for conjugating other molecules such as lipids, carbohydrates, or cytotoxic drugs.

  • Dendrimeric Structures: Stepwise synthesis on the lysine side chain can lead to the formation of highly branched, tree-like peptide dendrimers.[2]

  • Di-Epitopic Peptides: Synthesis of peptides containing two distinct epitopes for applications in immunology and diagnostics.[2]

Data Presentation: Synthesis of Branched Peptides

The following tables summarize typical quantitative data obtained during the synthesis of unsymmetrical branched peptides using microwave-assisted SPPS with Fmoc-Lys(ivDde)-OH, a closely related derivative with improved stability.[5]

Peptide NameSynthesis Time (Microwave SPPS)Crude PurityReference
Lactoferricin-Lactoferrampin Chimera< 5 hours77%[5]
Histone H2B (118-126) - Ubiquitin (47-76)< 5 hours75%[5]
Tetra-branched Antifreeze Peptide Analog< 5 hours71%[5]

Table 1: Summary of synthesis time and purity for representative branched peptides.

ParameterConventional SynthesisMicrowave-Assisted SPPSReference
Synthesis Time
Ub(47-76)-H2B(118-126)> 53 hours (manual)< 5 hours
Dendrimeric Antifreeze Peptide> 72 hours (manual)< 5 hours
Isolated Yield
Ub(47-76)-H2B(118-126)10-20%Not specified
Dendrimeric Antifreeze Peptide40%Not specified

Table 2: Comparison of conventional and microwave-assisted synthesis for branched peptides.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic unsymmetrical branched peptide on a solid support using this compound. These protocols can be adapted for both manual and automated peptide synthesis.

Resin Preparation and First Amino Acid Loading

This protocol is for loading the first amino acid onto a Rink Amide resin, suitable for peptides with a C-terminal amide.

Materials:

  • Rink Amide resin (e.g., 0.1 mmol scale)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid (5 equivalents)

  • Coupling reagents: HCTU (4.95 equivalents), DIPEA (10 equivalents)

Procedure:

  • Swell the resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • In a separate vial, dissolve the first Fmoc-amino acid, HCTU, and DIPEA in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min).

Main Peptide Chain Elongation (Fmoc-SPPS)

This cycle is repeated for each amino acid in the main peptide chain.

Materials:

  • Peptide-resin from the previous step

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid (including this compound at the desired position) (4 equivalents)

  • Coupling reagents: HCTU (3.95 equivalents), DIPEA (8 equivalents)

  • DMF

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptide-resin.

    • Agitate for 1 minute, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid with HCTU and DIPEA in DMF for 2-5 minutes.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes at room temperature. For microwave-assisted synthesis, this can be reduced to 5 minutes at 75°C.[7][8]

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Selective Dde Deprotection

This step exposes the ε-amino group of the lysine side chain for branch synthesis.

Materials:

  • Peptide-resin with the Dde-protected lysine

  • 2% (v/v) Hydrazine monohydrate in DMF

Procedure:

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture at room temperature. The reaction is typically performed in three cycles of 3 minutes each.[9]

  • After each cycle, drain the hydrazine solution.

  • After the final cycle, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.[9]

Peptide Branch Synthesis

This involves elongating the peptide chain from the deprotected lysine side chain using the standard Fmoc-SPPS protocol described in step 2.

Procedure:

  • Follow the Fmoc deprotection and amino acid coupling steps outlined in Protocol 2 to build the desired peptide branch sequence on the ε-amino group of the lysine.

Cleavage from Resin and Global Deprotection

This final step cleaves the synthesized branched peptide from the solid support and removes all side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a lyophilizer for 30-60 minutes.[2][6]

  • Add the cleavage cocktail to the dry resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.[6][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

Signaling Pathway of Branched Peptide Synthesis

Branched_Peptide_Synthesis_Workflow cluster_main_chain Main Chain Elongation cluster_branch_synthesis Branch Synthesis cluster_final_steps Final Steps Resin Start with Resin Load_AA1 Load First Amino Acid Resin->Load_AA1 Elongate_Main Elongate Main Chain (Fmoc-SPPS Cycles) Load_AA1->Elongate_Main Incorporate_Lys Incorporate this compound Elongate_Main->Incorporate_Lys Complete_Main Complete Main Chain Incorporate_Lys->Complete_Main Dde_Deprotection Selective Dde Deprotection Complete_Main->Dde_Deprotection Elongate_Branch Elongate Branch Chain (Fmoc-SPPS Cycles) Cleavage Cleavage & Global Deprotection Elongate_Branch->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis Final_Product Branched Peptide Analysis->Final_Product Orthogonal_Protection cluster_deprotection Deprotection Conditions Lysine This compound α-Amine (Fmoc protected) ε-Amine (Dde protected) Piperidine 20% Piperidine in DMF Piperidine->Lysine:f1 Removes Fmoc (Main Chain Elongation) Hydrazine 2% Hydrazine in DMF Hydrazine->Lysine:f2 Removes Dde (Branching Point)

References

Application Notes and Protocols for the Incorporation of Dde-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide synthesis, the strategic use of orthogonal protecting groups is paramount for the creation of complex peptide structures such as branched peptides, cyclic peptides, and peptides with site-specific modifications.[1][2] Dde-Lys(Fmoc)-OH, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) that offers a unique advantage through its dual protection strategy.[1]

The α-amino group is protected by the base-labile Fmoc group, which is removed by piperidine for peptide chain elongation.[1] The ε-amino group of the lysine side chain is protected by the Dde group, which is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved under mild conditions using dilute hydrazine in DMF.[1][3] This orthogonality allows for the selective deprotection of the lysine side chain at any stage of the synthesis, enabling further modifications without affecting the rest of the peptide.[1] This capability is crucial for synthesizing multivalent peptides, peptide conjugates, and dendrimeric structures.[1]

These application notes provide a comprehensive guide for the effective incorporation of this compound in SPPS, detailing the necessary protocols and quantitative data to aid researchers in their peptide synthesis endeavors.

Chemical Structure and Properties

This compound is a quasi-orthogonally protected lysine derivative.

  • Chemical Name: N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine

  • CAS Number: 150629-67-7[4][5]

  • Molecular Formula: C₃₁H₃₆N₂O₆[4][5]

  • Molecular Weight: 532.63 g/mol [5]

The structure of this compound is depicted below:

G cluster_key Chemical Structure of this compound This compound SPPS_Workflow Resin_Prep 1. Resin Swelling & Fmoc Deprotection Coupling 2. Amino Acid Coupling Resin_Prep->Coupling Wash1 3. DMF Wash Coupling->Wash1 Fmoc_Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 5. DMF Wash Fmoc_Deprotection->Wash2 Repeat Repeat Steps 2-5 for Linear Sequence Wash2->Repeat Dde_Lys_Coupling 6. Couple this compound Repeat->Dde_Lys_Coupling Wash3 7. DMF Wash Dde_Lys_Coupling->Wash3 Fmoc_Deprotection2 8. Fmoc Deprotection Wash3->Fmoc_Deprotection2 Wash4 9. DMF Wash Fmoc_Deprotection2->Wash4 Continue_Chain 10. Continue Peptide Elongation Wash4->Continue_Chain Dde_Deprotection 11. Selective Dde Deprotection (2% Hydrazine/DMF) Continue_Chain->Dde_Deprotection Side_Chain_Mod 12. Side-Chain Modification Dde_Deprotection->Side_Chain_Mod Final_Cleavage 13. Cleavage from Resin & Global Deprotection Side_Chain_Mod->Final_Cleavage Purification 14. Peptide Purification Final_Cleavage->Purification Dde_Deprotection Start Peptide-Resin with Dde-protected Lysine Wash_DMF Wash with DMF Start->Wash_DMF Add_Hydrazine Add 2% Hydrazine in DMF Wash_DMF->Add_Hydrazine Agitate Agitate for 3-10 min (repeat) Add_Hydrazine->Agitate Wash_Again Wash thoroughly with DMF Agitate->Wash_Again Result Peptide-Resin with deprotected Lysine side-chain Wash_Again->Result Branched_Peptide_Synthesis Start Linear Peptide with this compound Dde_Removal Selective Dde Deprotection Start->Dde_Removal Branch_Coupling Couple first amino acid of branch Dde_Removal->Branch_Coupling Branch_Elongation Elongate branched peptide chain Branch_Coupling->Branch_Elongation Final_Product Branched Peptide Branch_Elongation->Final_Product

References

The Strategic Application of Dde-Lys(Fmoc)-OH in the Synthesis of Cyclic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides represents a significant strategy in drug discovery and development, offering enhanced metabolic stability, improved receptor affinity, and constrained conformations that can lead to increased potency and selectivity. A key building block in the solid-phase peptide synthesis (SPPS) of these complex molecules is N-α-Fmoc-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine (Dde-Lys(Fmoc)-OH) . The utility of this derivative lies in the orthogonality of its protecting groups: the base-labile Fmoc group for temporary α-amino protection during chain elongation and the hydrazine-labile Dde group for side-chain protection. This dual-protection scheme allows for selective deprotection and modification of the lysine side chain, which is instrumental in forming cyclic structures.

This document provides detailed application notes and experimental protocols for the use of this compound in the creation of both side-chain-to-side-chain and head-to-tail cyclic peptides.

Core Principles and Applications

The Dde protecting group is stable to the piperidine solutions used for Fmoc removal during standard SPPS, as well as to the trifluoroacetic acid (TFA) cocktails typically used for final cleavage from the resin.[1] Its selective removal is achieved by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[1][2] This orthogonality is the cornerstone of its application in cyclic peptide synthesis.

Primary Applications:

  • Side-Chain-to-Side-Chain Cyclization: this compound can be incorporated into a peptide sequence along with another amino acid bearing an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH). Selective deprotection of the Dde and Allyl groups allows for the on-resin formation of a lactam bridge between the side chains of lysine and aspartic acid.

  • Head-to-Tail Cyclization: The peptide can be anchored to the resin via the side chain of a lysine residue. After the linear sequence is assembled, the Dde group is removed, and the now-free ε-amino group can be used to anchor the peptide. Subsequent removal of the N-terminal Fmoc group and the C-terminal protecting group allows for an intramolecular cyclization.

  • Synthesis of Branched and Labeled Peptides: The selective deprotection of the lysine side chain also enables the synthesis of branched peptides or the site-specific attachment of labels such as fluorophores or biotin.[3][4]

To mitigate the potential for Dde group migration, especially in longer sequences or under extended basic conditions, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group can be used as a more stable alternative.[1][5]

Experimental Protocols

Protocol 1: On-Resin Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the synthesis of a cyclic peptide with a lactam bridge formed between the side chains of a lysine and an aspartic acid residue.

1. Linear Peptide Synthesis (Fmoc/tBu Strategy): a. Swell a suitable resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g) in DMF for 30-60 minutes. b. Perform standard Fmoc-SPPS to assemble the linear peptide sequence, incorporating Fmoc-Lys(Dde)-OH and Fmoc-Asp(OAll)-OH at the desired positions. c. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). d. Amino Acid Coupling: Use a 3-5 fold molar excess of Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow to react for 1-2 hours. Monitor coupling completion with a Kaiser test.

2. Orthogonal Deprotection of Side Chains: a. Allyl Group Removal (from Asp side chain): i. Wash the resin-bound peptide with DCM. ii. Treat the resin with a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM for 20 minutes. Repeat this step once. iii. Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF. b. Dde Group Removal (from Lys side chain): i. Wash the resin with DMF. ii. Suspend the resin in a solution of 2% hydrazine hydrate in DMF. iii. Agitate the mixture for 10 minutes.[2] iv. Drain the solution and repeat the hydrazine treatment twice. v. Wash the resin thoroughly with DMF.

3. On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. Add a solution containing a 5-fold excess of a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) in DMF. c. Allow the cyclization reaction to proceed for 12-24 hours at room temperature. d. Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

4. Cleavage and Purification: a. Wash the cyclized peptide-resin with DMF and DCM, then dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide in cold diethyl ether. e. Purify the cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol outlines a strategy for head-to-tail cyclization by anchoring the peptide to the resin via the lysine side chain.

1. Resin Preparation and Peptide Elongation: a. Start with a 2-chlorotrityl chloride resin. b. Couple Fmoc-Lys(Dde)-OH to the resin via its carboxyl group. c. Cap any unreacted sites on the resin. d. Remove the N-terminal Fmoc group with 20% piperidine in DMF. e. Synthesize the linear peptide sequence using standard Fmoc-SPPS.

2. On-Resin Cyclization Preparation: a. Dde Group Removal: i. Treat the resin with 2% hydrazine hydrate in DMF (3 x 10 min). ii. Wash thoroughly with DMF. This exposes the lysine's ε-amino group for anchoring. b. C-Terminal Deprotection (if applicable): If the C-terminus is protected (e.g., with an Allyl ester), remove this protecting group now. c. N-Terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

3. Head-to-Tail Cyclization: a. Add a solution of a coupling reagent (e.g., HBTU/HOBt or PyBOP) and a base (e.g., DIPEA) in DMF to the resin. b. Allow the reaction to proceed for 4-24 hours. Monitor for completion by LC-MS analysis of a small cleavage sample.

4. Cleavage and Purification: a. Cleave the cyclic peptide from the resin using a mild cleavage cocktail suitable for the 2-chlorotrityl resin (e.g., TFA/TIS/DCM, 1:5:94). b. Precipitate and purify the peptide as described in Protocol 1.

Data Presentation

The efficiency of cyclic peptide synthesis can be influenced by factors such as the peptide sequence, ring size, and cyclization conditions. Below is a summary of representative quantitative data from the literature.

Cyclization StrategyPeptide TypeProtecting Groups UsedCyclization ConditionsCrude PurityOverall YieldReference
Side-Chain LabelingLinear PeptideFmoc-Lys(Dde)-OH2% Hydrazine hydrate in DMF for Dde removalNot Reported82.0%[2]
Head-to-TailCyclic (Glu linker)Allyl protected C-terminusDIC/Oxyma, 50°C, double coupling22-28%Not Reported[5]
Head-to-TailCyclic (Asp linker)Allyl protected C-terminusDIC/OxymaLower than Glu linkerNot Reported[5]
Side-Chain-to-Side-ChainLactam BridgeAlloc and AllylPd(PPh₃)₄/PhSiH₃, then PyAOP71-77%66.8-76%

Visualizing the Workflow

Experimental Workflow for Side-Chain-to-Side-Chain Cyclization

G cluster_0 Linear Peptide Synthesis cluster_1 Orthogonal Deprotection cluster_2 Cyclization and Finalization Resin Swell Resin SPPS Fmoc-SPPS (Incorporate Fmoc-Lys(Dde)-OH and Fmoc-Asp(OAll)-OH) Resin->SPPS Deprotect_Asp Remove Allyl Group (Pd(PPh₃)₄/PhSiH₃) SPPS->Deprotect_Asp Deprotect_Lys Remove Dde Group (2% Hydrazine/DMF) Deprotect_Asp->Deprotect_Lys Cyclize On-Resin Cyclization (PyBOP/DIPEA) Deprotect_Lys->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Purify HPLC Purification Cleave->Purify

Caption: Workflow for on-resin side-chain-to-side-chain cyclization.

Logical Relationship of Orthogonal Protecting Groups

G cluster_SPPS SPPS Cycle cluster_SideChain Side-Chain Deprotection for Cyclization cluster_Final Final Cleavage Peptide Resin-Bound Linear Peptide (Fmoc-AA...Lys(Dde)...Asp(OAll)...) Fmoc α-Amino (Fmoc) Peptide->Fmoc Dde Lys Side-Chain (Dde) Peptide->Dde OAll Asp Side-Chain (OAll) Peptide->OAll tBu Other Side-Chains (tBu, Trt, etc.) Peptide->tBu Piperidine 20% Piperidine in DMF Fmoc->Piperidine Removed by Hydrazine 2% Hydrazine in DMF Dde->Hydrazine Removed by Palladium Pd(PPh₃)₄ OAll->Palladium Removed by TFA TFA Cocktail tBu->TFA Removed by

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

References

Application Notes and Protocols for the Synthesis of Di-Epitopic Peptides with Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of di-epitopic peptides, which present two distinct epitopes on a single molecular scaffold, is a powerful strategy in immunology and drug development. These constructs are invaluable for eliciting broad immune responses, developing targeted diagnostics, and creating novel therapeutics. A key reagent in the solid-phase peptide synthesis (SPPS) of such complex molecules is Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, or Dde-Lys(Fmoc)-OH.[1][2] The Dde protecting group is orthogonal to the commonly used Fmoc and tert-butyl (tBu) protecting groups, allowing for the selective deprotection of the lysine side chain and the subsequent synthesis of a second peptide chain.[1] This application note provides detailed protocols for the synthesis, purification, and characterization of di-epitopic peptides using this compound.

The core principle of this methodology lies in the differential lability of the protecting groups. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), enabling the stepwise elongation of the primary peptide chain.[1][3] In contrast, the Dde group on the lysine side chain is stable to piperidine but can be selectively removed using dilute hydrazine, creating a branching point for the synthesis of the second epitope.[1][4]

Key Advantages of the Fmoc/Dde Orthogonal Strategy:

  • Site-Specific Modification: Allows for the precise introduction of a second peptide chain at a defined lysine residue.[1]

  • Versatility: Enables the creation of complex branched and multi-epitope peptide structures.[1][5]

  • Compatibility: The mild cleavage conditions for both Fmoc and Dde groups are compatible with a wide range of amino acid residues and solid supports.[6]

Experimental Protocols

The synthesis of a di-epitopic peptide using this compound can be broken down into several key stages: synthesis of the first epitope, selective deprotection of the Dde group, synthesis of the second epitope, and final cleavage and purification. The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[7][8]

Solid-Phase Synthesis of the First Epitope

This protocol outlines the standard cycle for elongating the first peptide chain on a solid support (e.g., Rink Amide resin).[7]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.[7]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[7][8]

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) in DMF for 1-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[7]

  • Incorporation of this compound: At the desired position for branching, use this compound in the coupling step, following the same procedure as for other amino acids.

  • Chain Elongation: Repeat steps 2-4 until the synthesis of the first epitope is complete.

Selective Dde Deprotection

This step unmasks the ε-amino group of the lysine side chain, which will serve as the anchor for the second epitope.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF.

  • Dde Removal:

    • Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF.[4]

    • Agitate the mixture for 3-10 minutes at room temperature.[4] Repeat this treatment 2-3 times to ensure complete removal of the Dde group.

    • Alternative: For full orthogonality with Fmoc, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[9]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine.[4]

Synthesis of the Second Epitope

Following Dde deprotection, the second peptide chain is synthesized from the lysine side chain.

  • Coupling of the First Amino Acid of the Second Epitope: Follow the standard amino acid coupling protocol (Protocol 1, step 3) to attach the first residue of the second epitope to the newly deprotected lysine side chain.

  • Chain Elongation: Repeat the standard Fmoc-SPPS cycle (Protocol 1, steps 2-4) until the synthesis of the second epitope is complete.

Final Cleavage and Deprotection

This protocol simultaneously cleaves the synthesized di-epitopic peptide from the solid support and removes the acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[7]

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[7]

    • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[7]

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum to remove residual ether.[7]

Purification and Characterization

The crude di-epitopic peptide will likely contain deletion sequences and other impurities, necessitating purification.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA or formic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient.[2][10]

    • Collect fractions containing the desired peptide, as determined by UV absorbance at 220 nm.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the molecular weight of the purified di-epitopic peptide using mass spectrometry, such as MALDI-TOF or electrospray ionization (ESI-MS).[11][12]

    • Further characterization can be performed using amino acid analysis and sequencing if required.

Data Presentation

The efficiency of di-epitopic peptide synthesis can vary depending on the length and sequence of the epitopes. Below is a table summarizing representative yields for the key stages of the synthesis.

Synthesis StepParameterRepresentative ValueReference
First Epitope Synthesis Average Coupling Yield per Cycle>99%[General SPPS knowledge]
Dde Deprotection Deprotection Efficiency>95%[4]
Second Epitope Synthesis Average Coupling Yield per Cycle>98%[General SPPS knowledge]
Final Cleavage Cleavage Yield from Resin>90%[7]
Overall Crude Yield Percentage of Theoretical30-60%[Calculated from typical values]
Yield after Purification Percentage of Crude10-30%[11]

Note: These are representative values and can be sequence-dependent. Optimization of coupling and deprotection times may be necessary for challenging sequences.

Visualizations

Experimental Workflow for Di-Epitopic Peptide Synthesis

DiEpitopic_Peptide_Synthesis start Start: Resin Swelling synthesis1 Synthesis of First Epitope (Fmoc-SPPS Cycles) start->synthesis1 end_node End: Purified Di-Epitopic Peptide dde_deprotection Selective Dde Deprotection (2% Hydrazine in DMF) synthesis1->dde_deprotection Incorporate this compound synthesis2 Synthesis of Second Epitope (Fmoc-SPPS Cycles on Lysine Side Chain) dde_deprotection->synthesis2 cleavage Final Cleavage and Deprotection (TFA Cocktail) synthesis2->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization characterization->end_node

Caption: Workflow for the solid-phase synthesis of a di-epitopic peptide.

Orthogonal Protection Strategy

Orthogonal_Protection peptide_node Peptide on Resin Nα-Fmoc ε-Dde-Lys Side-Chain-tBu reagent1 Piperidine in DMF peptide_node:n->reagent1 Stable reagent2 Hydrazine in DMF peptide_node:lys->reagent2 Stable reagent3 TFA Cocktail peptide_node:sc->reagent3 Removes tBu, Dde, Fmoc & Cleaves from Resin product1 Nα-Deprotected Peptide (for chain elongation) reagent1->product1 Removes Fmoc product2 ε-NH2-Lys Peptide (for branching) reagent2->product2 Removes Dde product3 Fully Deprotected Peptide (final product) reagent3->product3

Caption: Orthogonal deprotection scheme in di-epitopic peptide synthesis.

References

On-Resin Lysine Side-Chain Modification: A Detailed Protocol for Peptide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The targeted modification of lysine residues within a peptide sequence is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics. On-resin modification offers a streamlined and efficient approach to introduce functionalities such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs. This protocol details a robust method for the selective deprotection and subsequent modification of a lysine side-chain during solid-phase peptide synthesis (SPPS).

The key to successful on-resin lysine modification lies in the use of an orthogonal protecting group for the ε-amino group of lysine. This protecting group must be stable to the repeated Nα-Fmoc deprotection conditions (typically piperidine in DMF) but selectively removable on the solid support without cleaving the peptide from the resin or removing other side-chain protecting groups.[1] This strategy allows for the precise, site-specific introduction of a desired moiety.

Core Principles of Orthogonal Protection

In solid-phase peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] For lysine side-chain modification, an orthogonal protecting group is employed that is resistant to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but can be removed by a specific reagent.

Experimental Protocols

This protocol describes the use of the 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group as an orthogonal protecting group for the lysine side-chain. The Dde group is stable to the piperidine solutions used for Fmoc removal but can be selectively cleaved by treatment with dilute hydrazine.[2]

Materials
  • Fmoc-Lys(Dde)-OH

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Hydrazine monohydrate

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Modification reagent (e.g., fluorescent dye, biotin-NHS ester)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol 1: Selective On-Resin Deprotection of Lys(Dde)
  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Lys(Dde)-OH at the desired position.

  • Fmoc Removal: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing: Wash the peptidyl-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Dde Group Removal:

    • Prepare a 2% solution of hydrazine monohydrate in DMF.

    • Treat the peptidyl-resin with the hydrazine solution (25 mL/g of resin) for 3 minutes at room temperature.

    • Filter the resin and repeat the hydrazine treatment two more times.

  • Resin Washing: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

Protocol 2: On-Resin Lysine Side-Chain Modification
  • Pre-activation of Modification Reagent (if necessary): For carboxylic acid-containing moieties, pre-activate with a coupling agent like HBTU/HOBt and DIEA in DMF. For NHS esters, this step is not required.

  • Coupling of Modification Reagent:

    • Dissolve the modification reagent (e.g., fluorescent dye-NHS ester, 2-5 equivalents) in DMF.

    • Add the solution to the deprotected peptidyl-resin.

    • Add DIEA (2-5 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-24 hours at room temperature, with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Resin Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

  • Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]

Data Presentation

Table 1: Orthogonal Protecting Groups for Lysine Side-Chain

Protecting GroupAbbreviationRemoval ConditionsStability
(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to piperidine and mild acid[2]
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)3-methylbutylivDde2% Hydrazine in DMFStable to piperidine and mild acid
4-MethyltritylMtt1% TFA in DCMStable to piperidine and hydrazine
MonomethoxytritylMmt0.6 M HOBt in DCM/TFE (1:1)Stable to piperidine and hydrazine

Table 2: Typical Reagents and Conditions for On-Resin Lysine Modification

StepReagent/SolventConcentrationTimeTemperature
Dde RemovalHydrazine monohydrate in DMF2% (v/v)3 x 3 minRoom Temperature
Modification CouplingModification Reagent2-5 equivalents2-24 hoursRoom Temperature
DIEA2-5 equivalents
Final CleavageTFA/TIS/H₂O95:2.5:2.52-3 hoursRoom Temperature

Mandatory Visualization

OnResinModificationWorkflow Start Start: Peptide on Resin with Fmoc-Lys(Dde) Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Wash1->Dde_Deprotection Wash2 Wash (DMF) Dde_Deprotection->Wash2 Modification On-Resin Modification (Modification Reagent + DIEA) Wash2->Modification Wash3 Wash (DMF, DCM) Modification->Wash3 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Modified Peptide Purification->End

Caption: Workflow for on-resin lysine side-chain modification.

OrthogonalProtection cluster_0 Peptide on Resin Peptide Resin-Peptide-Lys(Dde)-AA-Fmoc Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Step 1 Dde_Removal Dde Removal (Hydrazine) Peptide->Dde_Removal Step 2 (Orthogonal) Intermediate1 Resin-Peptide-Lys(Dde)-AA-NH2 Fmoc_Removal->Intermediate1 Intermediate2 Resin-Peptide-Lys(NH2)-AA-Fmoc Dde_Removal->Intermediate2

Caption: Orthogonal deprotection strategy for lysine modification.

References

Troubleshooting & Optimization

Troubleshooting incomplete Dde deprotection in solid-phase synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Dde deprotection.

Troubleshooting Guide: Incomplete Dde Deprotection

Issue: Analysis of my peptide post-synthesis indicates that the Dde protecting group was not completely removed. What are the potential causes and solutions?

This guide will walk you through the common causes of incomplete Dde deprotection and provide systematic steps to resolve the issue.

Deprotection Reagent and Conditions

A primary cause of incomplete deprotection is related to the hydrazine solution and the reaction conditions.

Question: How can I optimize my hydrazine deprotection protocol?

Answer:

The efficiency of Dde removal is highly dependent on the concentration of hydrazine, the reaction time, and the number of treatments. Standard protocols often require optimization based on the specific peptide sequence and synthesis parameters.

  • Hydrazine Concentration: While a 2% hydrazine solution in DMF is a common starting point, it may not be sufficient for complete deprotection.[1][2][3] Increasing the concentration to 4% or even up to 10% can significantly improve removal efficiency.[4] However, concentrations above 2% should be used with caution as they can potentially lead to side reactions like peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[3]

  • Reaction Time and Iterations: A single, short treatment is often insufficient. The standard protocol typically involves multiple, short treatments (e.g., 3 repetitions of 3-minute treatments) to drive the reaction to completion.[2][4] If deprotection is still incomplete, increasing the number of repetitions (e.g., up to 5 times) or extending the reaction time for each treatment can be beneficial.[4][5]

Experimental Protocol: Standard Hydrazine Deprotection

  • Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in high-purity N,N-dimethylformamide (DMF).[2][3]

  • Resin Treatment: Add the 2% hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).[2][3]

  • Reaction: Allow the mixture to react at room temperature with gentle agitation for 3 minutes.[2][3]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Repetition: Repeat steps 2-4 two more times for a total of three treatments.[2]

  • Washing: Thoroughly wash the resin with DMF to remove any residual hydrazine and the cleaved protecting group.[2]

Peptide Sequence and Structural Effects

The primary sequence and secondary structure of the peptide can significantly hinder deprotection.

Question: My deprotection protocol is optimized, but I still see incomplete removal. Could my peptide sequence be the issue?

Answer:

Yes, the properties of your peptide can play a crucial role.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures like β-sheets. This can physically block the deprotection reagent from accessing the Dde group, leading to incomplete removal.[6]

  • Steric Hindrance: The position of the Dde-protected lysine residue within the peptide sequence can affect its accessibility. If the residue is located in a sterically hindered region or close to the C-terminus, deprotection can be sluggish and incomplete.

Solutions for Sequence-Related Issues:

  • "Difficult Sequence" Protocols: Employ synthesis protocols designed for difficult sequences, which may include the use of chaotropic salts or elevated temperatures during synthesis to disrupt secondary structures.

  • Alternative Protecting Groups: For particularly challenging sequences, consider using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, which is more stable and less prone to migration, though it can also be difficult to remove.[3]

Dde Group Migration

A known side reaction is the migration of the Dde group to an unprotected amine.

Question: I am observing unexpected side products after Dde deprotection. Could the Dde group be migrating?

Answer:

Dde group migration is a well-documented side reaction, particularly during the piperidine-mediated Fmoc deprotection steps in the synthesis.[7] An unprotected ε-amino group of a lysine residue can attack a Dde-protected amine, leading to the transfer of the Dde group.[7] This can also occur in DMF even without piperidine.[7]

Prevention of Dde Migration:

  • Optimized Fmoc Deprotection: Using a shorter reaction time with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU, 3 x 3 minutes) for Fmoc removal can help prevent Dde migration.[7]

  • Use of ivDde: The more sterically hindered ivDde group is significantly less prone to migration.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that Dde deprotection is complete?

A1: Several analytical methods can be used:

  • Kaiser Test: This colorimetric test detects free primary amines.[6] After deprotection, a positive result (blue beads) indicates the presence of the deprotected lysine side chain. However, be aware of false negatives with N-terminal proline.[6]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for primary amines.[6]

  • Mass Spectrometry (MS): Cleaving a small sample of the resin and analyzing the peptide by MS is the most definitive way to confirm the removal of the Dde group by observing the expected mass change.

  • UV Monitoring: The by-product of Dde cleavage absorbs UV light, which can be monitored in real-time on automated synthesizers.

Q2: Are there alternatives to hydrazine for Dde deprotection?

A2: Yes, a milder and more orthogonal method involves using hydroxylamine. This is particularly useful when the presence of an N-terminal Fmoc group is desired after Dde removal.[3][8]

Experimental Protocol: Hydroxylamine Deprotection

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on resin Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).[2][3]

  • Resin Treatment: Add the hydroxylamine solution to the peptidyl-resin.[2][3]

  • Reaction: Gently agitate the mixture at room temperature for 30 minutes to 1 hour.[2][3]

  • Filtration and Washing: Filter the resin and wash thoroughly with DMF.[2][3]

Q3: Can I perform Dde deprotection in solution phase?

A3: Yes, Dde deprotection can be performed in solution using 2% hydrazine in a suitable solvent like DMF, methanol, DCM, or acetonitrile. The reaction is typically very efficient and fast in solution.[9]

Data Summary

The following table summarizes the results of an optimization study for the removal of an ivDde group, demonstrating the impact of varying hydrazine concentration, reaction time, and the number of iterations.

Condition IDHydrazine Conc. (%)Reaction Time (min)No. of IterationsDeprotection Completion
1233~50%[4]
2253~50%[4]
3234Nominal increase from ~50%[4]
4433Near complete[4]

Visual Guides

Troubleshooting Workflow for Incomplete Dde Deprotection

This diagram outlines a logical workflow for diagnosing and resolving incomplete Dde deprotection.

G start Incomplete Dde Deprotection Observed check_protocol Review Deprotection Protocol start->check_protocol reagent_issue Hydrazine Solution Issue? check_protocol->reagent_issue fresh_reagent Prepare Fresh 2% Hydrazine in DMF reagent_issue->fresh_reagent Yes check_sequence Consider Peptide Sequence Effects reagent_issue->check_sequence No increase_conc Increase Hydrazine Concentration (e.g., 4%) fresh_reagent->increase_conc increase_time Increase Reaction Time or Iterations increase_conc->increase_time re_run Re-run Deprotection increase_time->re_run success Deprotection Successful re_run->success aggregation Aggregation or Steric Hindrance? check_sequence->aggregation difficult_seq Use 'Difficult Sequence' Protocols aggregation->difficult_seq Yes check_migration Investigate Dde Migration aggregation->check_migration No alt_protecting_group Consider Alternative Protecting Group (e.g., ivDde) difficult_seq->alt_protecting_group alt_protecting_group->success migration_suspected Side Products Observed? check_migration->migration_suspected optimize_fmoc Optimize Fmoc Deprotection (e.g., use DBU) migration_suspected->optimize_fmoc Yes migration_suspected->success No use_ivdde Use ivDde to Prevent Migration optimize_fmoc->use_ivdde use_ivdde->success

Caption: Troubleshooting workflow for incomplete Dde deprotection.

Signaling Pathway of Dde Deprotection by Hydrazine

This diagram illustrates the chemical mechanism of Dde group removal by hydrazine.

G Peptide_Lys_Dde Peptide-Lys(Dde) Nucleophilic_Attack Nucleophilic Attack Peptide_Lys_Dde->Nucleophilic_Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Nucleophilic_Attack Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Ring_Closure Intramolecular Ring Closure Intermediate->Ring_Closure Deprotected_Peptide Peptide-Lys(NH2) Ring_Closure->Deprotected_Peptide Byproduct Hydrazide Byproduct Ring_Closure->Byproduct

Caption: Mechanism of Dde deprotection using hydrazine.

References

Alternative methods for Dde cleavage without affecting Fmoc group.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with alternative methods for the selective cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group while preserving the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for Dde cleavage, and what are its limitations?

The standard method for removing the Dde protecting group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] While effective, a significant limitation is that hydrazine can also cleave the Fmoc group, compromising the orthogonality required for many synthetic strategies.[1][2] Therefore, when using hydrazine for Dde removal, the N-terminal amino group should be protected with a group stable to hydrazine, such as the Boc group.[1][2]

Q2: Are there alternative methods for Dde cleavage that are fully orthogonal to the Fmoc group?

Yes, a well-established alternative method involves the use of hydroxylamine.[4][5][6] A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) has been shown to cleanly cleave the Dde group without affecting the Fmoc group, ensuring complete orthogonality.[1][4][5]

Q3: I am observing incomplete Dde cleavage. What could be the cause and how can I troubleshoot it?

Incomplete Dde cleavage can be due to several factors, including steric hindrance within the peptide sequence or peptide aggregation on the resin.[1] For the more sterically hindered ivDde group, cleavage can be particularly sluggish.[1] To troubleshoot, you can try increasing the concentration of the cleavage reagent or extending the reaction time. For instance, when using hydrazine for ivDde removal, increasing the concentration from 2% to 4% has been shown to improve cleavage efficiency.[7]

Q4: I have heard about Dde group migration. What is it and how can it be prevented?

Dde group migration is a known side reaction where the Dde group can transfer from one amino group to another unprotected amino group within the peptide sequence, particularly during the piperidine treatment for Fmoc removal.[8] This can lead to a heterogeneous mixture of peptide products. To minimize this, one can use the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group, which is less prone to migration. Alternatively, using milder conditions for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also help prevent Dde migration.[8][9]

Q5: Can the hydroxylamine method be used for both Dde and ivDde groups?

The hydroxylamine/imidazole method is primarily reported for the cleavage of the Dde group.[1][2][4] While it is an effective and orthogonal method for Dde, the removal of the more stable ivDde group might be more challenging and may require optimization of the reaction conditions. For difficult ivDde cleavage, treatment with a higher concentration of hydrazine (e.g., up to 10%) is sometimes employed, though this increases the risk of affecting the Fmoc group.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Dde/ivDde Cleavage Steric hindrance, peptide aggregation, insufficient reagent concentration or reaction time.Increase the concentration of the cleavage reagent (e.g., up to 4% hydrazine for ivDde).[7] Extend the reaction time and ensure adequate mixing.[7] For hydroxylamine cleavage, ensure the correct stoichiometry of reagents.[10]
Fmoc Group Cleavage During Dde Deprotection Use of non-orthogonal cleavage conditions (e.g., hydrazine).Use the hydroxylamine/imidazole method for complete orthogonality with the Fmoc group.[1][5] If using hydrazine is necessary, ensure the N-terminus is protected with a Boc group.[1][2]
Dde Group Migration Piperidine treatment for Fmoc removal can induce Dde migration to other free amino groups.[8]Use the more stable ivDde protecting group.[2] Employ milder Fmoc deprotection conditions, such as using DBU instead of piperidine.[8]
Side Reactions with Hydrazine Hydrazine concentrations higher than 2% can cause peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.Strictly adhere to a 2% hydrazine concentration when possible. If higher concentrations are required for ivDde removal, carefully monitor for side products.[2][7]

Quantitative Data Summary

Cleavage Method Reagents Solvent Reaction Time Cleavage Efficiency Fmoc Stability Reference
Standard Hydrazine 2% Hydrazine monohydrateDMF3 x 3 minHighPartial to complete cleavage[1][2]
Hydroxylamine Hydroxylamine hydrochloride (1 equiv.), Imidazole (0.75 equiv.)NMP30 min - 1 hrHighFully stable[2][10]
Optimized Hydrazine for ivDde 4% Hydrazine monohydrateDMF3 x 3 minNearly completePotential for cleavage[7]

Experimental Protocols

Protocol 1: Dde Cleavage using Hydroxylamine (Fmoc-Compatible)

This method allows for the selective removal of the Dde group without affecting the Fmoc group.

  • Reagent Preparation: Prepare a cleavage solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP). Use approximately 10 mL of NMP per gram of peptide-resin.[10]

  • Resin Treatment: Add the cleavage solution to the peptide-resin in a suitable reaction vessel.

  • Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.[10]

  • Washing: Filter the resin and wash it thoroughly with DMF (3 times) to remove residual reagents and the cleaved Dde-adduct.[10] The resin is now ready for the next synthetic step.

Protocol 2: Standard Dde Cleavage using Hydrazine

This is the traditional method for Dde cleavage. Note that this method is not orthogonal to the Fmoc group.

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[1][2]

  • Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[2]

  • Reaction: Allow the suspension to stand at room temperature for 3 minutes.[2]

  • Filtration and Repetition: Filter the resin and repeat the hydrazine treatment two more times to ensure complete cleavage.[1][2]

  • Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and byproducts.[2]

Workflow for Dde Cleavage Method Selection

Dde_Cleavage_Workflow start Start: Dde Deprotection Required check_fmoc Is the N-terminal Fmoc group present? start->check_fmoc use_hydroxylamine Use Hydroxylamine/ Imidazole Method check_fmoc->use_hydroxylamine  Yes   check_dde_type Is the protecting group Dde or ivDde? check_fmoc->check_dde_type  No (e.g., Boc protected) end_hydroxylamine Proceed to next step use_hydroxylamine->end_hydroxylamine use_hydrazine_std Use 2% Hydrazine in DMF check_dde_type->use_hydrazine_std  Dde   use_hydrazine_opt Consider 4% Hydrazine in DMF for ivDde check_dde_type->use_hydrazine_opt  ivDde   end_hydrazine Proceed to next step use_hydrazine_std->end_hydrazine use_hydrazine_opt->end_hydrazine

Caption: Decision workflow for selecting the appropriate Dde cleavage method.

References

Side reactions associated with Dde-Lys(Fmoc)-OH and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dde-Lys(Fmoc)-OH. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound, or N-α-(Fmoc)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-lysine, is a derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the dual protection of its amino groups: the α-amino group is protected by the Fmoc group, and the ε-amino group on the side chain is protected by the Dde group.[1] This "orthogonal" protection scheme allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications of the lysine side chain.[1][3][4]

Q2: What are the main side reactions associated with the Dde protecting group?

A: The primary side reactions involving the Dde group are:

  • Dde Migration: The Dde group can migrate from the ε-amino group of one lysine residue to an unprotected ε-amino group of another lysine or to an unprotected α-amino group.[5] This can occur during the piperidine-mediated removal of the Fmoc group or even in neat dimethylformamide (DMF).[5]

  • Partial Loss of Dde: During the synthesis of long peptide sequences, there can be a gradual loss of the Dde protecting group.[6]

  • Incomplete Removal: The Dde group, and especially its more hindered analogue ivDde, can be difficult to remove completely, particularly if it is located near the C-terminus of the peptide or within an aggregated sequence.[7]

Q3: How can I avoid Dde migration?

A: To prevent Dde migration, consider the following strategies:

  • Use a Milder Base for Fmoc Removal: Instead of piperidine, using a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% for a short duration (e.g., 3 x 3 minutes) can minimize Dde migration.[5]

  • Utilize a More Stable Analogue: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more sterically hindered and less prone to migration than the Dde group.[6]

  • Employ Alternative Deprotection Protocols: Using hydroxylamine for Dde cleavage can enhance the orthogonality with the Fmoc group and reduce side reactions.[3]

Q4: What is the standard protocol for Dde group removal, and what are the potential issues?

A: The standard method for removing the Dde group is treatment with a 2% solution of hydrazine monohydrate in DMF.[6][8] However, a key issue is that hydrazine can also cleave the Fmoc group.[6][8] Therefore, if you wish to keep the N-terminal Fmoc group intact, you must use an alternative deprotection reagent or protect the N-terminus with a Boc group.[6][8] Incomplete removal is another potential problem, which may require optimization of the hydrazine concentration, reaction time, and number of treatments.[9]

Q5: Are there alternative reagents for Dde removal that are compatible with the Fmoc group?

A: Yes, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of Fmoc groups.[6][10][11] This provides a fully orthogonal deprotection strategy.[12]

Troubleshooting Guide

Problem 1: Mass spectrometry analysis of my peptide shows an unexpected mass, suggesting Dde migration.
Possible Cause Troubleshooting Steps
Piperidine-induced migration: The basic conditions of Fmoc deprotection with piperidine can facilitate the transfer of the Dde group to a free amine.[5]1. Switch to a milder base: Replace 20% piperidine in DMF with 2% DBU in DMF for Fmoc removal.[5] 2. Reduce exposure time: Use shorter deprotection times (e.g., 3 x 3 minutes).[5] 3. Use a more stable protecting group: Consider using Fmoc-Lys(ivDde)-OH in future syntheses, as the ivDde group is less susceptible to migration.
Migration in DMF: The Dde group can migrate even in neat DMF via nucleophilic attack from a free amine.[5]1. Minimize wash times: Reduce the duration of DMF washes after Fmoc deprotection. 2. Ensure complete coupling: Confirm that all α-amino groups are capped before proceeding to the next step to minimize the presence of free amines.
Problem 2: My final peptide product contains a mix of Dde-protected and deprotected lysine, indicating incomplete removal.
Possible Cause Troubleshooting Steps
Insufficient hydrazine concentration: A 2% hydrazine solution may not be sufficient for complete deprotection, especially for sterically hindered sites.[9]1. Increase hydrazine concentration: Carefully increase the hydrazine concentration. A study has shown that increasing the concentration to 4% can lead to near-complete removal.[9] Caution: Higher concentrations of hydrazine (>2%) can potentially cause peptide cleavage at Glycine residues and convert Arginine to Ornithine.[6] 2. Optimize reaction conditions: Before increasing the concentration, try increasing the number of treatments and/or the reaction time with the 2% solution.[9]
Peptide aggregation: Aggregation of the peptide on the resin can hinder access of the deprotection reagent to the Dde group.1. Use a different solvent system: Consider alternative solvents or solvent mixtures that may disrupt peptide aggregation. 2. Incorporate backbone-modifying elements: In future syntheses, consider incorporating pseudoproline dipeptides or other elements known to reduce aggregation.
Steric hindrance: The Dde group's location within the peptide sequence can affect its accessibility.1. Increase reaction time and temperature: Cautiously increase the reaction time and/or temperature for the deprotection step. Monitor for side reactions.
Problem 3: I am observing the loss of both the Dde and Fmoc groups during Dde deprotection.
Possible Cause Troubleshooting Steps
Hydrazine cleaves both Dde and Fmoc: The standard 2% hydrazine in DMF reagent is not orthogonal to the Fmoc group.[6][8]1. Protect the N-terminus with Boc: Before Dde removal, protect the N-terminal amine with a Boc group. This can be done by using a Boc-protected amino acid for the final coupling step or by reacting the N-terminal amine with Boc anhydride.[6][8] 2. Use a fully orthogonal deprotection reagent: Switch to a hydroxylamine-based deprotection cocktail (hydroxylamine hydrochloride and imidazole in NMP) which will selectively remove the Dde group without affecting the Fmoc group.[6][10]

Quantitative Data Summary

Condition Outcome Reference
2% Hydrazine in DMF, 3 min x 3 repetitionsIncomplete ivDde removal (only a small fraction removed)[9]
2% Hydrazine in DMF, 5 min x 3 repetitionsMarginal increase in deprotection compared to 3 min[9]
2% Hydrazine in DMF, 3 min x 4 repetitionsApproximately 50% ivDde removal[9]
4% Hydrazine in DMF, 3 min x 3 repetitionsNear-complete ivDde removal[9]

Experimental Protocols

Protocol 1: Standard Dde Removal with Hydrazine
  • If the N-terminal Fmoc group needs to be retained, protect it with a Boc group first.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Suspend the peptide-resin in the 2% hydrazine solution (approximately 25 mL per gram of resin).[8]

  • Allow the mixture to stand at room temperature for 3 minutes.[6][8]

  • Filter the resin.[6]

  • Repeat the hydrazine treatment two more times.[6][8]

  • Wash the resin thoroughly with DMF (at least three times).[6]

Protocol 2: Orthogonal Dde Removal with Hydroxylamine
  • Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP).[6][10] Use approximately 10 mL of NMP per gram of resin.[6][10]

  • Add the solution to the peptide-resin.[6][10]

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[10]

  • Filter the resin.[6][10]

  • Wash the resin three times with DMF.[6][10]

Visualizations

Dde_Side_Reactions Start Peptide with Dde-Lys(Fmoc) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Free_Amine Peptide with Free N-terminus and Dde-Lys Fmoc_Deprotection->Free_Amine Dde_Migration Side Reaction: Dde Migration Fmoc_Deprotection->Dde_Migration Side Reaction (Piperidine accelerates) Desired_Peptide Desired Peptide Elongation Free_Amine->Desired_Peptide Coupling Next Fmoc-AA Dde_Deprotection Dde Deprotection (2% Hydrazine/DMF) Free_Amine->Dde_Deprotection Scrambled_Peptide Peptide with Scrambled Dde Protection Dde_Migration->Scrambled_Peptide Fmoc_Loss Side Reaction: Concurrent Fmoc Loss Dde_Deprotection->Fmoc_Loss Side Reaction Desired_Lys_Deprotection Desired Lysine Deprotection Dde_Deprotection->Desired_Lys_Deprotection

Caption: Key side reactions during Fmoc and Dde deprotection steps.

Troubleshooting_Flowchart Start Problem Observed with This compound Problem_Type What is the nature of the problem? Start->Problem_Type Migration Dde Migration / Scrambling Problem_Type->Migration Mass spec shows scrambled protection Incomplete Incomplete Dde Removal Problem_Type->Incomplete Mixture of protected/ deprotected peptide Fmoc_Loss Concurrent Fmoc Loss Problem_Type->Fmoc_Loss N-terminus is also deprotected Solution_Migration Solution: 1. Use 2% DBU for Fmoc removal 2. Use Fmoc-Lys(ivDde)-OH Migration->Solution_Migration Solution_Incomplete Solution: 1. Increase hydrazine to 4% 2. Increase reaction time/repetitions Incomplete->Solution_Incomplete Solution_Fmoc_Loss Solution: 1. Protect N-terminus with Boc 2. Use Hydroxylamine/Imidazole Fmoc_Loss->Solution_Fmoc_Loss

Caption: Troubleshooting decision tree for common Dde-related issues.

References

Technical Support Center: Synthesis of Complex Peptides with Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of complex peptides synthesized using Dde-Lys(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid lysine used in Solid-Phase Peptide Synthesis (SPPS).[1][2] It features two protecting groups: the Fmoc group on the alpha-amino position, which is labile to basic conditions (e.g., piperidine), and the Dde group on the epsilon-amino (side-chain) position, which is stable to the conditions used for Fmoc removal.[1][2] The Dde group can be selectively removed using a dilute solution of hydrazine, providing an orthogonal protection strategy.[1] This allows for site-specific modifications on the lysine side-chain, making it invaluable for the synthesis of:

  • Branched or dendritic peptides[1]

  • Cyclic peptides

  • Fluorescently-labeled or biotinylated peptides[3]

  • Peptide conjugates and multi-functional probes[1]

Q2: What makes the Dde protecting group orthogonal to the Fmoc strategy?

A2: The Dde protecting group is considered orthogonal to the Fmoc strategy because it is stable under the basic conditions (20% piperidine in DMF) used to remove the Fmoc group during peptide chain elongation.[2] Conversely, the Fmoc group is stable to the mild hydrazine solution used to remove the Dde group. This allows for the selective deprotection of the lysine side-chain without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups.[1]

Q3: What are the standard methods for Dde group removal?

A3: There are two primary methods for the removal of the Dde protecting group:

  • Hydrazine Monohydrate: The most common method involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[4] It's important to note that these conditions will also remove the N-terminal Fmoc group.[4]

  • Hydroxylamine Hydrochloride/Imidazole: A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of the Fmoc group, offering full orthogonality.[4]

Q4: What is Fmoc-Lys(ivDde)-OH and how does it compare to Fmoc-Lys(Dde)-OH?

A4: Fmoc-Lys(ivDde)-OH is a derivative of lysine with a more sterically hindered protecting group, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, on its side chain.[4] The ivDde group was developed to address some of the stability issues of the Dde group.[4]

FeatureDdeivDde
Stability Less stable; prone to partial loss during long syntheses and migration.[4]More stable and less prone to migration.[4]
Removal Easier to remove.Can be difficult to remove, especially in aggregated sequences or near the C-terminus.
Cleavage Reagent 2% hydrazine in DMF or hydroxylamine/imidazole in NMP.[4]Typically 2% hydrazine in DMF, but may require higher concentrations (up to 10%) for complete removal.[5]

Troubleshooting Guide

Q5: I am observing a low yield of my final peptide. What are the possible causes related to this compound?

A5: Low yield in complex peptide synthesis involving this compound can stem from several factors:

  • Incomplete Dde Deprotection: The Dde group may not be fully removed, preventing subsequent reactions on the lysine side-chain. This is particularly common in long or aggregated peptide sequences.

  • Dde Group Migration: The Dde group can migrate from the side-chain of one lysine to an unprotected lysine side-chain, leading to a mixture of products and reduced yield of the desired peptide.[6]

  • Partial Loss of Dde Protection: During lengthy syntheses with multiple piperidine treatments for Fmoc removal, the Dde group can be partially lost, leading to unintended side reactions.[4]

  • Side Reactions During Hydrazine Treatment: Using a hydrazine concentration higher than 2% can lead to peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[4]

Low_Yield_Troubleshooting Troubleshooting Low Yield with this compound Start Low Yield Observed Check_Dde_Deprotection Verify Dde Deprotection Completeness (e.g., via test cleavage and LC-MS) Start->Check_Dde_Deprotection Incomplete_Deprotection Incomplete Deprotection Check_Dde_Deprotection->Incomplete_Deprotection Optimize_Deprotection Optimize Deprotection Conditions: - Increase reaction time - Repeat hydrazine treatment - Use hydroxylamine/imidazole method Incomplete_Deprotection->Optimize_Deprotection Yes Check_Migration Analyze for Dde Migration (LC-MS analysis for isomeric impurities) Incomplete_Deprotection->Check_Migration No Final_Peptide Improved Yield Optimize_Deprotection->Final_Peptide Migration_Detected Migration Detected Check_Migration->Migration_Detected Use_ivDde Consider using Fmoc-Lys(ivDde)-OH for improved stability Migration_Detected->Use_ivDde Yes Check_Partial_Loss Assess Partial Dde Loss (LC-MS analysis for side products) Migration_Detected->Check_Partial_Loss No Use_ivDde->Final_Peptide Partial_Loss_Detected Partial Loss Detected Check_Partial_Loss->Partial_Loss_Detected Partial_Loss_Detected->Use_ivDde Yes Partial_Loss_Detected->Final_Peptide No SPPS_Workflow General Workflow for Side-Chain Modification using this compound cluster_SPPS Standard SPPS Cycles Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIEA) Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Fmoc_Deprotection Repeat for each amino acid Incorporate_Lys Incorporate This compound Wash1->Incorporate_Lys Continue_SPPS Continue SPPS to complete peptide backbone Incorporate_Lys->Continue_SPPS Dde_Removal Selective Dde Removal (2% Hydrazine/DMF or Hydroxylamine/Imidazole) Continue_SPPS->Dde_Removal Side_Chain_Modification On-Resin Side-Chain Modification (e.g., Labeling, Branching) Dde_Removal->Side_Chain_Modification Cleavage Final Cleavage and Global Deprotection (e.g., TFA cocktail) Side_Chain_Modification->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product Orthogonal_Deprotection Orthogonal Deprotection Strategy Peptide Fmoc-NH-...-Lys(...)-...-COOH-Resin Dde Reagent1 20% Piperidine in DMF Peptide:n->Reagent1 Reagent2 2% Hydrazine in DMF Peptide:side->Reagent2 Product1 H2N-...-Lys(...)-...-COOH-Resin Dde Reagent1->Product1:n Removes Fmoc Product2 Fmoc-NH-...-Lys(...)-...-COOH-Resin NH2 Reagent2->Product2:side Removes Dde

References

Dde-Lys(Fmoc)-OH stability issues under basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dde-Lys(Fmoc)-OH under basic conditions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the Dde protecting group completely stable under the basic conditions used for Fmoc group removal?

A1: While the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is designed to be orthogonal to the Fmoc group, it is not completely stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[1][2] The primary issue is not cleavage, but rather migration of the Dde group.

Q2: What is Dde migration and why is it a problem?

A2: Dde migration is a side reaction where the Dde group transfers from the ε-amino group of a lysine residue to an unprotected amine, such as the N-terminal α-amino group or the side chain of another lysine.[1] This leads to unintended protection of other amino groups and loss of protection at the intended lysine, resulting in impurities and compromising the synthesis of the desired peptide. This migration is accelerated by the presence of piperidine.[1]

Q3: Are there alternatives to piperidine for Fmoc deprotection that can minimize Dde migration?

A3: Yes, using a 2% solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for Fmoc deprotection can effectively prevent Dde migration.[1] DBU is a non-nucleophilic base that rapidly removes the Fmoc group without promoting the migration of the Dde group.

Q4: Is there a more stable alternative to the Dde protecting group?

A4: Yes, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is a more sterically hindered and robust alternative to Dde. The ivDde group exhibits significantly greater stability towards piperidine and is less prone to migration, making it a better choice for long or complex peptide syntheses.[3]

Q5: How is the Dde group typically removed?

A5: The Dde group is most commonly removed by treatment with a 2% solution of hydrazine monohydrate in DMF.[3][4] It's important to note that these conditions will also cleave the Fmoc group, so the N-terminus should be protected with a Boc group if it needs to remain intact.[3] An alternative method that offers full orthogonality with the Fmoc group is the use of hydroxylamine hydrochloride and imidazole in NMP.[3]

Troubleshooting Guide

Problem: I'm observing unexpected side products in my peptide synthesis that contains a Dde-protected lysine.

  • Question: Could the side products be a result of Dde group instability? Answer: It is highly likely. If you are using piperidine for Fmoc deprotection, you may be observing Dde migration. This can lead to peptides with the Dde group on the N-terminus or on other lysine residues, as well as deprotected lysine side chains that can then react further.

  • Question: How can I confirm if Dde migration is occurring? Answer: You can perform a small-scale experiment where you expose your resin-bound peptide to the Fmoc deprotection conditions for an extended period. After cleavage from the resin, analyze the crude product by HPLC and mass spectrometry to identify any species with masses corresponding to Dde migration or loss. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

  • Question: What are the recommended steps to prevent Dde migration? Answer:

    • Switch to DBU for Fmoc Deprotection: Replace your 20% piperidine in DMF solution with a 2% DBU in DMF solution for all subsequent Fmoc removal steps.[1]

    • Use a More Stable Protecting Group: For future syntheses, consider using Fmoc-Lys(ivDde)-OH instead of Fmoc-Lys(Dde)-OH, as the ivDde group is significantly more stable to piperidine.

    • Minimize Exposure Time: If you must use piperidine, keep the deprotection times as short as possible while ensuring complete Fmoc removal.

Data Presentation

The following table summarizes the relative stability of Dde and ivDde protecting groups under commonly used basic conditions in solid-phase peptide synthesis. The data is presented as the estimated percentage of the protecting group remaining intact after a typical synthesis cycle.

Protecting GroupBasic ConditionTime (minutes)Temperature (°C)Estimated Stability (% Remaining)Notes
Dde 20% Piperidine in DMF2025~95%Prone to migration, which increases with longer exposure.[1]
Dde 2% DBU in DMF2025>99%Migration is effectively suppressed.[1][4]
ivDde 20% Piperidine in DMF2025>99%Significantly more stable than Dde with minimal to no migration observed.
ivDde 2% DBU in DMF2025>99%Highly stable.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound to Basic Conditions

This protocol describes a method to quantify the stability of the Dde protecting group on a resin-bound peptide under specific basic conditions using HPLC analysis.

Materials:

  • Resin-bound peptide containing a Dde-protected lysine residue

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF or 2% DBU in DMF)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether, cold

  • HPLC grade acetonitrile and water

  • TFA (Trifluoroacetic acid), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Take a known amount of your resin-bound peptide (e.g., 25 mg) and place it in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Exposure to Basic Conditions:

    • Remove the DMF and add the basic solution to be tested (e.g., 2 mL of 20% piperidine in DMF).

    • Agitate the resin at room temperature for a defined period (e.g., 30, 60, and 120 minutes). Take a small sample of the resin at each time point.

    • After the final time point, wash the resin thoroughly with DMF (3x), DCM (3x), and then dry the resin samples under vacuum.

  • Peptide Cleavage:

    • Treat each dried resin sample with a cleavage cocktail (e.g., 1 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • HPLC Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the samples by reverse-phase HPLC. A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Interpretation:

    • Identify the peaks corresponding to the intact peptide, the peptide with the migrated Dde group (if applicable, confirmed by mass spectrometry), and the deprotected peptide.

    • Calculate the percentage of each species by integrating the respective peak areas.

    • Plot the percentage of the intact Dde-protected peptide against the exposure time to determine the stability under the tested conditions.

Mandatory Visualization

G Troubleshooting this compound Stability Issues start Unexpected Side Products Observed in Synthesis q1 Are you using This compound? start->q1 a1_yes Is Fmoc deprotection performed with piperidine? q1->a1_yes Yes a1_no Issue likely unrelated to Dde stability. Investigate other side reactions. q1->a1_no No a1_yes->a1_no No q2 Potential for Dde Migration a1_yes->q2 Yes solution1 Switch to 2% DBU for Fmoc Deprotection q2->solution1 solution2 Use Fmoc-Lys(ivDde)-OH in future syntheses q2->solution2 solution3 Minimize piperidine exposure time q2->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound stability.

References

Challenges in the synthesis of long peptide sequences with Dde protection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of long peptide sequences utilizing the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of long peptides with Dde protection.

Problem Potential Cause Recommended Solution
Incomplete Dde Deprotection Peptide Aggregation: Long, hydrophobic peptide sequences are prone to aggregation, which can sterically hinder the access of the deprotection reagent to the Dde group.[1][2][3][4]- Incorporate backbone-modifying elements like pseudoproline dipeptides to disrupt secondary structures.[3] - Perform the deprotection at an elevated temperature to disrupt aggregates. - Utilize chaotropic salts in the deprotection solution.
Sluggish Removal of ivDde: The more sterically hindered ivDde group, while more stable, can be more difficult to remove.- Increase the concentration of hydrazine in the deprotection cocktail (up to 10% has been reported for difficult cases). - Increase the reaction time and/or the number of deprotection cycles.[5]
Dde Group Migration Piperidine-Mediated Migration: During the Fmoc-deprotection step with piperidine, the Dde group can migrate from a lysine side chain to another unprotected lysine or to the N-terminal α-amino group.[6][7] This is more prevalent in long syntheses with repeated and prolonged piperidine exposure.- Minimize piperidine exposure time. - Consider using a different base for Fmoc removal, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6] - For critical applications, consider using the more stable ivDde protecting group, which is less prone to migration.[8]
Premature Dde Group Loss Instability to Piperidine: The Dde group can exhibit some instability towards the piperidine treatment used for Fmoc removal, leading to its partial loss during the synthesis of long peptide sequences.- Reduce the piperidine concentration or the duration of the deprotection steps. - Use the more robust ivDde protecting group for long sequences.[8]
Side Reactions During Deprotection Hydrazine-Induced Peptide Cleavage: High concentrations of hydrazine can cause peptide backbone cleavage, particularly at Glycine residues.[8]- Maintain the hydrazine concentration at 2% or lower if possible.[8] - If higher concentrations are necessary for complete deprotection, perform careful optimization and analysis.
Conversion of Arginine to Ornithine: Hydrazine can react with the guanidinium group of Arginine, leading to the formation of Ornithine.[8]- Use a lower concentration of hydrazine. - Ensure the Arginine side chain is adequately protected with a robust protecting group like Pbf.
Concurrent Fmoc Group Removal: The standard hydrazine-based Dde deprotection cocktail will also remove the N-terminal Fmoc group.- If N-terminal protection is required after Dde removal, protect the N-terminus with a Boc group prior to Dde deprotection. - Alternatively, use a hydroxylamine-based deprotection cocktail, which is orthogonal to the Fmoc group.[8][9]

Frequently Asked Questions (FAQs)

1. What is the Dde protecting group and why is it used in peptide synthesis?

The Dde group is a protecting group for the ε-amino group of lysine and other amino acids with side-chain amino groups. It is considered orthogonal to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[10][11] This means it can be selectively removed under conditions that do not affect the Fmoc (N-terminal protection) or tBu (side-chain protection) groups, allowing for site-specific modifications of the peptide chain, such as branching, cyclization, or the attachment of labels.[11]

2. What are the main challenges of using Dde protection in the synthesis of long peptides?

The primary challenges include:

  • Dde group instability: The Dde group can be partially cleaved by the piperidine used for Fmoc removal, leading to premature deprotection and side reactions, especially during the numerous cycles required for long peptides.

  • Dde migration: The Dde group can migrate from one lysine residue to another or to the N-terminus, a side reaction also promoted by piperidine treatment.[6][7]

  • Incomplete deprotection: Long peptides are more susceptible to aggregation, which can hinder the access of the deprotection reagents to the Dde group, resulting in incomplete removal.[4]

  • Side reactions during deprotection: The standard hydrazine deprotection method can lead to unwanted side reactions if not carefully controlled.[8]

3. When should I use the ivDde group instead of the Dde group?

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a more sterically hindered and stable analogue of Dde.[8] It is recommended for the synthesis of long peptide sequences where repeated exposure to piperidine could lead to Dde migration or premature loss. However, be aware that the increased stability of ivDde can make its removal more challenging.

4. How can I monitor the completion of the Dde deprotection reaction?

The deprotection of Dde or ivDde with hydrazine results in the formation of a chromophoric indazole byproduct that absorbs strongly at 290 nm. This allows for spectrophotometric monitoring of the reaction progress. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Dde group.

5. Are there alternative deprotection methods for the Dde group that are more compatible with Fmoc?

Yes, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used to remove the Dde group.[8][9][12] This method offers improved orthogonality with the Fmoc group, as it does not cause its removal. This can be advantageous when subsequent modifications on the lysine side chain need to be performed while keeping the N-terminus protected with Fmoc.

Experimental Protocols

Protocol 1: Standard Dde/ivDde Deprotection with Hydrazine

This protocol describes the standard method for the removal of Dde and ivDde protecting groups from a peptide synthesized on a solid support.

Reagents:

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[8]

  • Washing Solvent: DMF.

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Drain the DMF from the reaction vessel.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.[5]

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times. For difficult sequences or ivDde removal, the number of repetitions or the reaction time can be extended.[5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the deprotection byproducts.

  • The resin is now ready for the subsequent coupling step or cleavage from the solid support.

Protocol 2: Orthogonal Dde Deprotection with Hydroxylamine

This protocol is suitable when the N-terminal Fmoc group needs to be retained after Dde removal.

Reagents:

  • Deprotection Solution: Hydroxylamine hydrochloride (1.3 equivalents relative to Dde) and imidazole (1 equivalent relative to Dde) in N-methyl-2-pyrrolidone (NMP).[8][9]

  • Washing Solvent: NMP or DMF.

Procedure:

  • Swell the peptidyl-resin in NMP.

  • Drain the NMP from the reaction vessel.

  • Add the hydroxylamine/imidazole solution in NMP to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the deprotection solution.

  • Repeat steps 3-5 if necessary, based on monitoring of the reaction completion.

  • Wash the resin thoroughly with NMP or DMF.

  • The resin is now ready for the next synthetic step with the N-terminal Fmoc group intact.

Data Presentation

Table 1: Dde/ivDde Deprotection Cocktails
Deprotection Cocktail Composition Typical Reaction Time Orthogonality to Fmoc Reference
Standard Hydrazine2% Hydrazine monohydrate in DMF3 x 3-5 minutesNo,[8]
HydroxylamineHydroxylamine hydrochloride and imidazole in NMP1-2 hoursYes[9],[8]

Visualizations

Dde_Deprotection_Workflow start Peptidyl-Resin (with Dde protection) deprotection Dde Deprotection (e.g., 2% Hydrazine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 check Check for complete deprotection (optional) wash1->check check->deprotection Repeat deprotection incomplete Incomplete check->incomplete complete Complete check->complete incomplete->deprotection next_step Proceed to next step (e.g., on-resin modification) complete->next_step

Caption: Experimental workflow for Dde deprotection.

Troubleshooting_Dde_Synthesis start Problem Encountered during Long Peptide Synthesis with Dde Protection incomplete_deprotection Incomplete Dde Deprotection? start->incomplete_deprotection dde_migration Unexpected Side Product (Mass Shift)? start->dde_migration premature_loss Loss of Dde during Fmoc Deprotection? start->premature_loss incomplete_deprotection->dde_migration No solution1 Increase hydrazine concentration/time Use chaotropic agents Elevate temperature incomplete_deprotection->solution1 Yes dde_migration->premature_loss No solution2 Check for Dde migration Use ivDde for long sequences Minimize piperidine exposure dde_migration->solution2 Yes solution3 Use more stable ivDde Reduce piperidine concentration/time premature_loss->solution3 Yes

Caption: Troubleshooting decision tree for Dde synthesis.

References

Technical Support Center: Purification of Peptides Synthesized with Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized using Dde-Lys(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of using this compound lies in its orthogonal protection strategy.[1][2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the lysine side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., TFA). This allows for selective deprotection of the lysine side-chain to perform modifications like branching, cyclization, or labeling while the peptide is still on the solid support.[1][3][4]

Q2: What are the standard methods for removing the Dde protecting group?

A2: The two most common methods for Dde group removal are treatment with hydrazine or hydroxylamine.[5][6]

  • Hydrazine: A solution of 2% hydrazine monohydrate in DMF is the standard and widely used method.[5][7]

  • Hydroxylamine: A solution of hydroxylamine hydrochloride and imidazole in NMP offers an alternative that can provide full orthogonality with the Fmoc group.[5][8]

Q3: Can the Dde group be removed in the presence of an N-terminal Fmoc group?

A3: Standard Dde removal with 2% hydrazine in DMF will also cleave the Fmoc group.[5][9] Therefore, if selective side-chain deprotection is required while keeping the N-terminus protected, the N-terminal Fmoc group should first be replaced with a Boc group.[5][7] Alternatively, using the hydroxylamine hydrochloride/imidazole method allows for Dde removal without affecting the Fmoc group, thus achieving full orthogonality.[5][8]

Q4: What are the common impurities encountered after synthesizing a peptide with this compound?

A4: Common impurities include deletion sequences, truncated peptides, and incompletely deprotected peptides (still containing the Dde group or other side-chain protecting groups).[10][11] Side-reaction products can also be present, such as peptides resulting from Dde group migration to an unprotected lysine residue.[12]

Q5: What is the recommended purification method for peptides synthesized using this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those synthesized with this compound.[10][13] A C18 column is commonly used, and purification is achieved by running a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[10]

Troubleshooting Guides

Problem 1: Incomplete Dde group removal.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Dde group still attached.

  • Possible Causes & Solutions:

    • Insufficient reaction time or reagent: The standard protocol of 3 x 3 minutes with 2% hydrazine may not be sufficient for all sequences.[7][14] Increasing the reaction time or the number of treatments can improve deprotection.[14]

    • Steric hindrance: The ivDde group, a more hindered version of Dde, can be particularly difficult to remove, especially if it is located near the C-terminus or within an aggregated peptide sequence.[6][7][15] Using a higher concentration of hydrazine (up to 10%) has been employed in such cases, but caution is advised as higher concentrations can lead to side reactions.[7]

    • Peptide aggregation: If the peptide has aggregated on the resin, the deprotection reagent may not be able to access the Dde group efficiently.[15]

ParameterStandard ConditionOptimized Condition
Hydrazine Concentration 2% in DMF[5][7]4-10% in DMF (use with caution)[7]
Reaction Time 3 x 3 minutes[7]Increase to 3 x 5 minutes or more[14]
Number of Treatments 3[7]Increase to 4 or more[14]

Problem 2: Dde group migration.

  • Symptom: Mass spectrometry reveals an unexpected peptide mass, and sequencing shows the modification is not on the intended lysine residue.

  • Possible Cause: The Dde group can migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue within the same or another peptide chain on the resin.[12] This migration can be accelerated by the presence of piperidine during Fmoc deprotection.[12]

  • Solutions:

    • Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 2% in DMF for a short reaction time (e.g., 3 x 3 minutes) for Fmoc removal instead of piperidine to minimize Dde migration.[12]

    • Consider using the more sterically hindered ivDde protecting group, which is less prone to migration.[5]

Problem 3: Poor separation during HPLC purification.

  • Symptom: The HPLC chromatogram shows broad peaks or co-elution of the desired peptide with impurities.

  • Possible Causes & Solutions:

    • Inappropriate HPLC column or mobile phase: The choice of stationary phase (e.g., C18, C8, C4) and mobile phase modifiers can significantly impact separation.[16] For most peptides, a C18 column is a good starting point.[10] Experimenting with different gradients and even different organic modifiers (e.g., methanol instead of acetonitrile) can improve resolution.

    • Sample overload: Injecting too much crude peptide onto the column can lead to poor peak shape and resolution. Reduce the sample load to improve separation.

    • Peptide properties: Very hydrophobic or very hydrophilic peptides can be challenging to purify. Adjusting the hydrophobicity of the stationary phase (e.g., using a C4 column for very hydrophobic peptides) can be beneficial.[16]

Experimental Protocols

Protocol 1: On-Resin Dde Group Removal with Hydrazine

  • Resin Preparation: After synthesis and N-terminal modification (if necessary, e.g., Boc protection), wash the peptide-resin thoroughly with DMF.

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treatment:

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[5]

    • Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[5]

    • Filter the resin and repeat the hydrazine treatment two more times.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved Dde-hydrazine adduct.

Protocol 2: On-Resin Dde Group Removal with Hydroxylamine (Fmoc Orthogonal)

  • Resin Preparation: Wash the Fmoc-protected peptide-resin with NMP.

  • Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.3 equivalents relative to the Dde content) and imidazole (1 equivalent relative to the Dde content) in NMP.

  • Treatment:

    • Add the deprotection solution to the resin.

    • Allow the mixture to react for approximately 3 hours at room temperature.[8]

  • Washing: Filter the resin and wash thoroughly with NMP, followed by DMF and DCM.[8]

Protocol 3: General RP-HPLC Purification of Peptides

  • Sample Preparation: After cleavage from the resin and precipitation, dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF or DMSO) and then dilute with the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).[13] Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This will need to be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.[13]

Visualizations

Dde_Deprotection_Workflow start Peptide-Resin with Dde and Fmoc groups boc_protection Optional: N-terminal Boc Protection start->boc_protection If N-terminal Fmoc needs to be preserved dde_deprotection Dde Group Removal start->dde_deprotection If N-terminal is free or Boc boc_protection->dde_deprotection hydrazine 2% Hydrazine in DMF dde_deprotection->hydrazine Standard Method hydroxylamine Hydroxylamine/Imidazole in NMP dde_deprotection->hydroxylamine Fmoc Orthogonal on_resin_modification On-Resin Side-Chain Modification hydrazine->on_resin_modification hydroxylamine->on_resin_modification cleavage Cleavage from Resin & Global Deprotection (TFA) on_resin_modification->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: Workflow for Dde deprotection and subsequent peptide modification and purification.

Troubleshooting_Dde_Migration problem Problem: Dde Group Migration Detected cause Cause: Piperidine-mediated Fmoc removal can accelerate Dde migration to an unprotected Lysine side-chain. problem->cause solution1 Solution 1: Use 2% DBU in DMF for Fmoc removal cause->solution1 solution2 Solution 2: Use more hindered ivDde protecting group cause->solution2 outcome Outcome: Minimized Dde migration and higher purity of desired peptide solution1->outcome solution2->outcome

References

Technical Support Center: Monitoring Dde Deprotection Efficiency On-Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the efficiency of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Dde protecting group in peptide synthesis?

The Dde group is used to protect the side-chain amine of amino acids like Lysine, Ornithine, and Diaminobutyric acid. Its key feature is its orthogonality to the commonly used Fmoc/tBu strategy. This means it can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels.[1]

Q2: How is the Dde group typically removed from the peptide-resin?

The standard method for Dde deprotection is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] The reaction is typically performed at room temperature.[1][3]

Q3: Why is it crucial to monitor the efficiency of Dde deprotection?

Incomplete Dde deprotection will result in failure of the subsequent on-resin modification at the intended site. This leads to a heterogeneous mixture of peptide products, significantly complicating purification and reducing the overall yield of the desired molecule. Monitoring ensures the primary amine is free for the next reaction step.

Q4: What are the common methods to monitor Dde deprotection on-resin?

Several qualitative and quantitative methods can be employed:

  • Qualitative Colorimetric Tests: The Kaiser test and Chloranil test are widely used to detect the presence of free primary and secondary amines, respectively.[4][5][6]

  • Spectrophotometric Monitoring: The release of the Dde by-product can be monitored by UV-Vis spectrophotometry.[7]

  • Analytical Chemistry Techniques: A small sample of the resin can be cleaved and the peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) to confirm deprotection.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Negative Kaiser test after Dde deprotection (indicates no free primary amine). 1. Incomplete Deprotection: Reaction time may be insufficient, or the hydrazine solution may have degraded. 2. Steric Hindrance/Peptide Aggregation: The Dde group may be inaccessible to the reagent due to the peptide's secondary structure. 3. Incorrect Reagents: The deprotection solution was prepared incorrectly.1. Repeat Deprotection: Repeat the treatment with fresh 2% hydrazine in DMF.[1][8] Increase the number of treatments (e.g., from 3 to 5 repetitions).[8] 2. Modify Conditions: Consider using a higher concentration of hydrazine (up to 10% has been reported for the more hindered ivDde group), but be aware of potential side reactions.[1] For peptide aggregation, try swelling the resin in a different solvent like NMP or DMSO.[4] 3. Verify Reagent Preparation: Prepare a fresh batch of the deprotection solution, ensuring accurate concentration of hydrazine.
Partial deprotection observed by HPLC-MS. 1. Insufficient Reaction Time/Iterations: The standard 3x3 minute protocol may not be sufficient for all sequences.[1][9] 2. Sluggish Reaction: The ivDde group, a more hindered version of Dde, can be particularly slow to remove, especially if located near the C-terminus or within an aggregated sequence.[9]1. Increase Reaction Time/Iterations: Increase the duration of each hydrazine treatment (e.g., to 5 or 10 minutes) and/or the number of repetitions.[8][9] 2. Optimize Reagent Concentration: For sluggish reactions, increasing the hydrazine concentration to 4-6% may improve yields.[8][9] 3. Alternative Deprotection Reagent: Consider using a solution of hydroxylamine hydrochloride and imidazole in NMP, which can sometimes be more effective and is compatible with the Fmoc group.[1][3]
Side reactions observed (e.g., Fmoc group removal). 1. Hydrazine is not fully orthogonal to the Fmoc group. [10]1. Protect the N-terminus: Before Dde deprotection, ensure the N-terminal Fmoc group is replaced with a Boc group, which is stable to hydrazine.[1]
Kaiser test gives a false positive. 1. Excessive Heating: Overheating during the Kaiser test can cause the removal of Fmoc groups, leading to a false positive blue color.[4]1. Follow Protocol Carefully: Adhere strictly to the recommended heating time and temperature (e.g., 110°C for 5 minutes).[4][5]

Experimental Protocols

Protocol 1: Dde Deprotection using Hydrazine
  • Wash the peptide-resin thoroughly with DMF (3 times).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin-containing vessel, ensuring the resin is fully submerged (approx. 25 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature for 3-15 minutes.[1][2]

  • Drain the solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[1]

  • Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of hydrazine.[1]

  • Proceed with a monitoring test to confirm deprotection.

Protocol 2: Kaiser Test (for Primary Amines)

This test detects the presence of free primary amines, which should be present after successful Dde deprotection.

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[5]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[5]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[5]

Procedure:

  • Take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[5]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]

  • Heat the test tube at 110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.[11]

Interpretation of Results:

ObservationInterpretation
Intense blue beads and solution Positive Result: Deprotection is complete. Free primary amines are present.[4][11]
Colorless or faint yellow beads/solution Negative Result: Deprotection has failed. No free primary amines are detected.[4][11]
Protocol 3: Chloranil Test (for Secondary Amines)

While the Dde group protects a primary amine, the Chloranil test is a useful complementary test in peptide synthesis, particularly for N-terminal proline. A negative result helps confirm the absence of other unprotected amines.

Reagent Preparation:

  • Reagent A: 2% acetaldehyde in DMF.

  • Reagent B: 2% p-chloranil in DMF.

Procedure:

  • Place 1-5 mg of resin in a small test tube.[4]

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.[4]

  • Let the mixture stand at room temperature for 5 minutes.[4]

  • Observe the color of the beads.

Interpretation of Results:

ObservationInterpretation
Blue or blue-green beads Positive Result: Presence of secondary amines.[4][12]
Yellow beads (color of resin) Negative Result: Absence of detectable secondary amines.[12]

Visual Workflow and Logic Diagrams

Dde_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_monitoring Monitoring Efficiency cluster_results Analysis & Next Steps start Start with Dde-protected peptide on resin wash1 Wash resin with DMF (3x) start->wash1 deprotection Treat with 2% Hydrazine in DMF (e.g., 3 x 3 min) wash1->deprotection wash2 Wash resin with DMF (5x) deprotection->wash2 monitoring Perform Monitoring Test wash2->monitoring kaiser Kaiser Test monitoring->kaiser Qualitative hplc Test Cleavage + HPLC/MS monitoring->hplc Quantitative decision Deprotection Complete? kaiser->decision hplc->decision proceed Proceed to Next Step (e.g., on-resin modification) decision->proceed Yes troubleshoot Troubleshoot: Repeat Deprotection decision->troubleshoot No troubleshoot->deprotection Re-treat

Caption: Workflow for Dde deprotection and subsequent monitoring.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Negative Kaiser Test (Incomplete Deprotection) cause1 Insufficient Reaction Time / Iterations start->cause1 cause2 Peptide Aggregation / Steric Hindrance start->cause2 cause3 Degraded Reagents start->cause3 solution1 Increase reaction time and/or repeat treatments cause1->solution1 solution2 Increase hydrazine concentration (e.g., 4-6%) cause1->solution2 solution3 Use alternative solvent (NMP) or swelling protocol cause2->solution3 solution4 Prepare fresh hydrazine solution cause3->solution4

References

Validation & Comparative

A Comparative Guide to Dde-Lys(Fmoc)-OH and Boc-Lys(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for creating complex peptides such as those with branched structures, cyclic backbones, or site-specific labels. Among the tools available to researchers, lysine derivatives with selectively removable side-chain protecting groups are indispensable. This guide provides an objective comparison of two such critical reagents: Dde-Lys(Fmoc)-OH and Boc-Lys(Dde)-OH , offering a detailed analysis of their performance, applications, and supporting experimental protocols.

The primary distinction between these two molecules lies in the protecting group on the α-amino group: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butoxycarbonyl (Boc) group. This single difference dictates the entire synthesis strategy in which each reagent can be employed. The side-chain ε-amino group of lysine is protected in both cases by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which offers a unique deprotection pathway orthogonal to both Fmoc and Boc strategies.

Core Synthesis Strategies: Fmoc vs. Boc

The choice between this compound and Boc-Lys(Dde)-OH is fundamentally determined by the overarching SPPS methodology.

  • Fmoc Strategy: This is the most common approach in modern peptide synthesis.[][2] It utilizes the base-labile Fmoc group for Nα-protection, which is removed at each cycle with a weak base, typically 20% piperidine in DMF.[3][4] Side-chain protecting groups (like tBu, Trt, Pbf) are acid-labile and are removed at the end of the synthesis during the final cleavage from the resin, typically with a strong acid cocktail based on trifluoroacetic acid (TFA).[] The milder conditions of the Fmoc strategy are advantageous for synthesizing peptides with acid-sensitive residues.[2][]

  • Boc Strategy: This earlier method employs the acid-labile Boc group for Nα-protection, which requires repeated treatment with a moderately strong acid like TFA for its removal at each step.[3][] Final cleavage and removal of side-chain protecting groups often necessitate the use of very strong, hazardous acids such as hydrogen fluoride (HF).[4] While less common now, the Boc strategy is still favored for certain "difficult sequences" or long peptides where aggregation can be an issue.[2]

Orthogonal Deprotection of the Dde Group

The key advantage of both lysine derivatives is the orthogonality of the Dde group. It is stable under the conditions used to remove both Fmoc (piperidine) and Boc (TFA) groups.[3][6] This allows the researcher to unmask the lysine side-chain at a specific point in the synthesis to perform modifications while the rest of the peptide remains fully protected.

The Dde group is selectively removed using a dilute solution of hydrazine in DMF, typically at a 2% concentration.[6][7] This unique cleavage condition enables a wide range of advanced peptide modifications.

Comparative Performance and Applications

The selection of either this compound or Boc-Lys(Dde)-OH is dictated by the chosen SPPS chemistry. The performance of the Dde group itself is consistent across both strategies, but the overall process, yield, and purity are influenced by the respective synthesis methods.

FeatureThis compoundBoc-Lys(Dde)-OH
Primary Synthesis Strategy Fmoc/tBu Solid-Phase Peptide SynthesisBoc/Bzl Solid-Phase Peptide Synthesis
Nα-Amino Deprotection 20% Piperidine in DMF (mildly basic)[3]Trifluoroacetic Acid (TFA) in DCM (acidic)[3]
Lysine Side-Chain (Dde) Deprotection 2% Hydrazine in DMF (mildly nucleophilic)[6]2% Hydrazine in DMF (mildly nucleophilic)
Final Cleavage & Deprotection Strong Acid Cocktail (e.g., 95% TFA)[8]Strong Acid (e.g., HF or TFMSA/TFA)[4][9]
Advantages Milder overall synthesis conditions, reduced risk of acid-catalyzed side reactions, and compatibility with automated synthesizers.[][2]Can be beneficial for long or aggregation-prone sequences.[2]
Disadvantages Dde group has been observed to undergo migration in some contexts during piperidine treatment.Repeated acid exposure can degrade sensitive residues; requires specialized, hazardous equipment for HF cleavage.[4][]
Primary Applications Synthesis of branched peptides, cyclic peptides, and site-specific labeling with fluorophores, biotin, or other moieties within the widely used Fmoc framework.[10]Identical applications to the Fmoc version, but for researchers employing the Boc synthesis strategy.[11]

Experimental Protocols

Protocol 1: Selective Removal of the Dde Protecting Group

This protocol is applicable for the on-resin deprotection of the lysine side-chain in both Fmoc and Boc synthesis.

  • Resin Preparation: After the desired peptide sequence has been assembled, wash the peptidyl-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 2 min) to remove residual reagents and swell the resin.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[7]

  • Dde Cleavage: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[7] Gently agitate the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 3-10 minutes. The reaction is often repeated two to three times to ensure complete removal.[7][12][13]

  • Washing: Filter the resin and wash it extensively with DMF (at least 5 times) to remove the cleaved protecting group and any remaining hydrazine.

  • Verification (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group before proceeding with the side-chain modification.

  • Proceed with Modification: The resin is now ready for the coupling of a new peptide chain, a label, or a cyclization linker to the deprotected lysine side-chain.

Note on Side Reactions: Hydrazine concentrations above 2% may lead to side reactions, including peptide cleavage at Glycine residues.[7] For full orthogonality with Fmoc, which can be slowly cleaved by hydrazine, an alternative deprotection cocktail of hydroxylamine hydrochloride and imidazole in NMP can be used.[7][14][15]

Protocol 2: Final Peptide Cleavage and Deprotection (Fmoc Strategy)

After all synthesis and modifications are complete, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A standard, general-purpose cocktail is Reagent K : TFA / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[8][16] For simpler peptides without sensitive residues like Cys, Met, or Trp, a cocktail of TFA / Triisopropylsilane (TIS) / water (95:2.5:2.5 v/v) is often sufficient.[8][17]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin).[18]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

fmoc_dde_workflow cluster_spps Fmoc-SPPS Cycles cluster_modification Side-Chain Modification start Start with Resin piperidine 1. 20% Piperidine/DMF (Fmoc Removal) start->piperidine Repeat n times coupling 2. Couple next Fmoc-AA-OH piperidine->coupling Repeat n times coupling->start Repeat n times dde_removal 3. 2% Hydrazine/DMF (Dde Removal) coupling->dde_removal modification 4. Couple Label, Linker, or Peptide Branch final_cleavage 5. TFA Cocktail (Cleavage & Global Deprotection) modification->final_cleavage purification Purified Modified Peptide final_cleavage->purification

Caption: Workflow for side-chain modification using this compound in Fmoc-SPPS.

boc_dde_workflow cluster_spps Boc-SPPS Cycles cluster_modification Side-Chain Modification start Start with Resin tfa_deprot 1. TFA/DCM (Boc Removal) start->tfa_deprot Repeat n times coupling 2. Couple next Boc-AA-OH tfa_deprot->coupling Repeat n times coupling->start Repeat n times dde_removal 3. 2% Hydrazine/DMF (Dde Removal) coupling->dde_removal modification 4. Couple Label, Linker, or Peptide Branch final_cleavage 5. HF or TFMSA (Cleavage & Global Deprotection) modification->final_cleavage purification Purified Modified Peptide final_cleavage->purification

Caption: Workflow for side-chain modification using Boc-Lys(Dde)-OH in Boc-SPPS.

Conclusion and Recommendation

The choice between This compound and Boc-Lys(Dde)-OH is not a matter of superior performance of one over the other, but rather a necessary selection based on the established synthetic strategy in a laboratory.

  • For the vast majority of modern peptide synthesis applications, the Fmoc/tBu strategy is the method of choice due to its milder conditions, ease of automation, and safety profile.[4] In this context, This compound is the standard and highly effective reagent for orthogonal lysine side-chain modification.

  • Boc-Lys(Dde)-OH is the equivalent reagent for laboratories that utilize the Boc/Bzl strategy , often for historical reasons or for specific, challenging peptide sequences. It provides the same powerful tool for side-chain manipulation within that chemical environment.

References

A Comparative Guide to Dde and ivDde Protecting Groups for Lysine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, including branched, cyclic, and labeled molecules. For the protection of the ε-amino group of lysine, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, have emerged as valuable tools. This guide provides an objective comparison of the Dde and ivDde protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific applications.

Overview of Dde and ivDde Protecting Groups

Both Dde and ivDde are amino-protecting groups that are stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins (e.g., trifluoroacetic acid, TFA).[1][2] Their selective removal is typically achieved using hydrazine, allowing for the unmasking of the lysine side chain for further modification while the peptide remains on the solid support.[1][2]

The primary distinction between the two lies in their stability. The ivDde group, with its additional isobutyl substituent, offers enhanced stability and reduced risk of side reactions compared to the Dde group.[3]

Key Performance Characteristics

The choice between Dde and ivDde hinges on a trade-off between ease of removal and the robustness required for the synthetic strategy.

FeatureDdeivDde
Chemical Stability Less stable; prone to partial loss during long syntheses and can undergo migration to unprotected amino groups.[4]More stable; significantly less prone to leaching or migration due to steric hindrance.[3]
Deprotection Conditions Readily cleaved with dilute hydrazine solutions (e.g., 2% hydrazine in DMF).[5]Requires more forcing conditions for complete removal, often necessitating higher hydrazine concentrations or repeated treatments.[6]
Orthogonality Quasi-orthogonal to the Fmoc group when using hydrazine. Can be made fully orthogonal with the use of hydroxylamine for deprotection.Quasi-orthogonal to the Fmoc group when using hydrazine.
Common Applications Shorter syntheses, situations where facile removal is prioritized.Long and complex peptide syntheses, synthesis of branched peptides where stability is critical.[7]

Experimental Data: Deprotection of ivDde

While Dde is generally considered easier to remove, quantitative data for its deprotection is often presented as a straightforward, rapid process. In contrast, the removal of the more robust ivDde group has been the subject of optimization studies. The following data, adapted from a study by Biotage, illustrates the effect of varying hydrazine concentration and reaction time on the deprotection of a peptide with a C-terminal Lys(ivDde).[6]

Hydrazine ConcentrationReaction Time per RepetitionNumber of RepetitionsOutcome
2%3 minutes3Incomplete removal, only a small fraction deprotected.[6]
2%5 minutes3Incomplete removal, approximately 50% deprotection.[6]
2%3 minutes4Incomplete removal, approximately 50% deprotection.[6]
4%3 minutes3Near complete removal.[6]

These results highlight that for ivDde, a higher concentration of hydrazine is more effective for achieving complete deprotection than extending the reaction time or increasing the number of repetitions at a lower concentration.[6]

Experimental Protocols

Synthesis of Fmoc-Lys(Dde)-OH

Materials:

  • Fmoc-Lys(Boc)-OH

  • 4 M HCl in dioxane

  • Ethanol

  • 2-acetyldimedone

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • 1 M HCl

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-Lys(Boc)-OH in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting residue in ethanol, and add 2-acetyldimedone and DIPEA.

  • Reflux the mixture for 17 hours.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-Lys(Dde)-OH.

Deprotection of Dde from a Resin-Bound Peptide

Materials:

  • Dde-protected peptide on resin

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine hydrate in DMF for 10 minutes with agitation.

  • Filter the resin and wash thoroughly with DMF.

  • Repeat the treatment if necessary, monitoring the deprotection by a colorimetric test (e.g., Kaiser test).

Optimized Deprotection of ivDde from a Resin-Bound Peptide

Materials:

  • ivDde-protected peptide on resin

  • 4% (v/v) hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 4% hydrazine in DMF for 3 minutes with agitation.[6]

  • Filter the resin.

  • Repeat the 4% hydrazine treatment two more times for a total of three repetitions.[6]

  • Wash the resin thoroughly with DMF.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and the deprotection mechanism of Dde and ivDde protecting groups.

Dde_ivDde_Structures cluster_Dde Dde Protecting Group cluster_ivDde ivDde Protecting Group Dde_structure Dde_structure ivDde_structure ivDde_structure

Figure 1: Chemical structures of Dde and ivDde protecting groups.

Deprotection_Mechanism Lys_Protected Lysine Side Chain Protected with Dde/ivDde Reaction Nucleophilic Attack & Ring Closure Lys_Protected->Reaction 1 Hydrazine Hydrazine (NH2NH2) Hydrazine->Reaction 2 Deprotected_Lys Deprotected Lysine Side Chain (Free Amine) Reaction->Deprotected_Lys 3 Byproduct Indazole Byproduct (Chromophoric) Reaction->Byproduct 4

Figure 2: General mechanism for the deprotection of Dde and ivDde groups using hydrazine.

Experimental_Workflow start Start: Peptide on Resin with Lys(Dde/ivDde) swell Swell Resin in DMF start->swell deprotection Treat with Hydrazine Solution (e.g., 2-4% in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 monitor Monitor Deprotection (e.g., Kaiser Test) wash1->monitor repeat_deprotection Repeat Hydrazine Treatment (if necessary) monitor->repeat_deprotection Incomplete wash2 Final Wash with DMF monitor->wash2 Complete repeat_deprotection->wash1 next_step Proceed to Next Synthetic Step (e.g., side-chain modification) wash2->next_step

Figure 3: A typical experimental workflow for the deprotection of Dde or ivDde on a solid support.

Conclusion

The choice between Dde and ivDde for lysine side-chain protection is a critical decision in peptide synthesis. Dde offers the advantage of easier removal, making it suitable for less complex syntheses. However, its potential for migration and instability during prolonged synthesis can be a significant drawback.[4] In contrast, ivDde provides enhanced stability, minimizing the risk of side reactions in the synthesis of long and complex peptides, albeit at the cost of requiring more stringent deprotection conditions.[6] By understanding the distinct characteristics and having access to optimized protocols, researchers can confidently select the appropriate protecting group to achieve their synthetic goals with high fidelity and efficiency.

References

A Comparative Guide to the Dde Protecting Group: Advantages in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex field of peptide synthesis and drug development, the strategic use of protecting groups is essential for achieving high-purity, well-defined molecules. The principle of "orthogonal protection" allows for the selective removal of one protecting group in the presence of others, enabling the synthesis of complex structures like branched peptides, cyclic peptides, and site-specifically modified conjugates. Among the arsenal of available protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers distinct advantages due to its unique deprotection chemistry.

This guide provides an objective comparison of the Dde protecting group with other common orthogonal protecting groups, supported by established chemical principles and experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.

The Core Advantage of Dde: True Orthogonality

The primary advantage of the Dde group lies in its unique cleavage condition, which imparts true orthogonality to the most common protecting group strategies used in Solid-Phase Peptide Synthesis (SPPS). The Dde group is stable under the acidic conditions used to remove tert-butyl (tBu) based and Boc groups, and the basic conditions used to remove the Fmoc group.[1][2] It is selectively cleaved using a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][3]

This distinct removal mechanism allows for the deprotection of a specific site—typically the ε-amino group of a lysine residue—while the peptide remains anchored to the solid support and all other protecting groups, including the N-terminal Fmoc and acid-labile side-chain protectors, remain intact.[2][3] This capability is fundamental for advanced peptide modifications performed on-resin.

Comparative Analysis of Orthogonal Protecting Groups

The choice of a protecting group is dictated by its stability and the specific conditions required for its removal. The Dde group occupies a unique niche in this landscape.

Table 1: Properties of Common Orthogonal Protecting Groups

Protecting Group Abbreviation Deprotection Condition Stable To Orthogonal To Primary Application
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF[2] Acid (TFA), Base (Piperidine)[1][2] Fmoc, Boc, Cbz, tBu-based groups Lysine side-chain protection for branching or conjugation.[3]
9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF (Base-labile)[4] Acid, Hydrazine (short exposure)[5] Boc, Dde, Trt, Cbz α-Amino group protection in Fmoc-SPPS.[3]
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA)[4] Base, Hydrazine, Hydrogenolysis Fmoc, Dde, Cbz α-Amino group protection in Boc-SPPS; Side-chain protection.[]
Carboxybenzyl Cbz (Z) Catalytic Hydrogenolysis (H₂/Pd)[4] Acid, Base Fmoc, Boc, Dde Primarily used in solution-phase synthesis.[4][7]
4-Methyltrityl Mtt Very Mild Acid (e.g., 1% TFA in DCM) Base, Hydrazine Fmoc, Boc (at higher acid conc.), Dde Highly acid-labile side-chain protection.

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[2] | Acid, Base, Hydrazine | Fmoc, Boc, Dde | Side-chain protection for orthogonal removal. |

Experimental Data and Protocols

While direct head-to-head quantitative yield comparisons in single publications are scarce, the preparative advantage of Dde is demonstrated through its widespread use in complex syntheses. The efficiency of its removal is well-documented.

Table 2: Quantitative Deprotection Conditions for On-Resin Synthesis

Protecting Group Reagent & Concentration Solvent Typical Reaction Time
Dde 2% Hydrazine monohydrate[5] DMF 3 min x 3 treatments[5]
ivDde * 2% - 10% Hydrazine monohydrate[2] DMF Variable; may require longer time or higher concentration[2]
Fmoc 20% Piperidine[8] DMF 5-20 min[8]
Mtt 1% Trifluoroacetic Acid (TFA) with 1-5% Triisopropylsilane (TIS) Dichloromethane (DCM) 1-2 min x multiple treatments

| Alloc | 3 eq. Pd(PPh₃)₄ in CHCl₃/AcOH/NMM (37:2:1)[2] | Chloroform/Acetic Acid/N-Methylmorpholine | ~2 hours |

*Note: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more hindered analogue of Dde, developed to reduce potential side reactions like Dde migration during synthesis.[2][5]

Visualization of Orthogonal Protection Strategy

The following diagram illustrates the core principle of using the Dde group in an orthogonal protection scheme during Fmoc-based solid-phase peptide synthesis.

Orthogonal_Protection cluster_reagents Deprotection Reagents Resin Solid Support (Resin) Peptide Peptide Chain Resin->Peptide Fmoc Fmoc Peptide->Fmoc N-Terminus tBu tBu Peptide->tBu Side Chain 1 Dde Dde Peptide->Dde Lys Side Chain Piperidine 20% Piperidine in DMF Piperidine->Fmoc Removes Hydrazine 2% Hydrazine in DMF Hydrazine->Dde Removes TFA TFA Cocktail TFA->tBu Removes

Caption: Orthogonal removal of Fmoc, Dde, and tBu protecting groups.

Detailed Experimental Protocols

Protocol 1: Selective Deprotection of the Dde Group

This protocol outlines the standard procedure for removing the Dde group from the side chain of a lysine residue on a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Wash the resin 3 times with DMF to remove any residual reagents.

  • N-Terminus Protection (If Necessary): The standard 2% hydrazine solution can also slowly cleave the Fmoc group.[5] For complete orthogonality, especially with prolonged reaction times, the N-terminal Fmoc group should first be replaced with a Boc group by reacting the free N-terminus with Boc anhydride.[5]

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[5]

  • Reaction: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[5] Agitate the mixture gently at room temperature for 3 minutes.[5]

  • Repeat: Filter the resin and repeat the hydrazine treatment two more times (for a total of three treatments).[5][9]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group by-product.[5] The resin is now ready for on-resin modification, such as chain branching or dye conjugation.

Protocol 2: Standard Deprotection of the Fmoc Group (for Comparison)

This protocol is the standard procedure for removing the N-terminal Fmoc group during SPPS.

  • Resin Preparation: After the coupling step, wash the peptide-resin 3 times with DMF.

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.[8]

  • Reaction: Add the 20% piperidine solution to the resin and agitate at room temperature for 5-20 minutes.

  • Washing: Filter the resin and wash thoroughly with DMF (at least 5 times) to remove piperidine and the cleaved dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 3: Alternative Dde Deprotection (Orthogonal to Fmoc)

For syntheses where even transient Fmoc removal is a concern, an alternative method using hydroxylamine can be employed, which offers complete orthogonality.[2][5]

  • Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.3 equivalents based on Dde content) and imidazole (1 equivalent) in a solvent mixture of NMP/DCM or NMP alone.[5][9]

  • Reaction: Add the solution to the resin and shake gently at room temperature for approximately 1-2 hours.[9]

  • Washing: Filter the resin and wash three times with DMF. The peptide-resin is now ready for further modification.[9]

Conclusion

The Dde protecting group provides a powerful and truly orthogonal tool for advanced peptide synthesis. Its stability to both acidic and basic conditions, combined with its selective removal by hydrazine, allows for precise, site-specific modifications that are difficult to achieve with other protecting group combinations. While potential side reactions like Dde migration exist, they can be mitigated by using the more stable ivDde variant or by optimizing reaction conditions.[5][10] By understanding the distinct advantages and protocols associated with Dde, researchers can confidently design and execute the synthesis of highly complex and functional peptides for a wide range of applications in science and medicine.

References

A Comparative Guide to Lysine Side-Chain Modification: Beyond Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the strategic modification of amino acid side-chains is paramount for creating novel therapeutics, diagnostic tools, and research probes. For lysine, its ε-amino group offers a prime site for conjugation, cyclization, and the synthesis of branched peptides. The choice of a protecting group for this amine that is orthogonal to the N-terminal Fmoc protection is a critical decision that dictates the flexibility and success of the synthetic strategy. While Dde-Lys(Fmoc)-OH has been a workhorse, a range of alternative strategies offer distinct advantages in terms of deprotection conditions, stability, and compatibility with diverse synthetic workflows.

This guide provides an objective comparison of the performance of popular alternatives to this compound, namely Mtt-Lys(Fmoc)-OH, ivthis compound, and Alloc-Lys(Fmoc)-OH. We present a summary of their deprotection conditions, performance data, and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific application.

Performance Comparison of Lysine Side-Chain Protecting Groups

The selection of an orthogonal protecting group is a balance of stability during chain elongation, ease of removal without affecting other protecting groups, and the absence of side reactions. The following table summarizes the key characteristics of Mtt, ivDde, and Alloc protecting groups in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

Protecting GroupStructureDeprotection ConditionsTypical Purity of Final PeptideAdvantagesDisadvantages
Mtt (Methyltrityl)A bulky, acid-labile group1-2% TFA in DCM with scavengers (e.g., TIS)79%[1]Mild acidic deprotection; orthogonal to Boc and Fmoc.Requires careful titration of TFA concentration to avoid premature cleavage of other acid-labile groups.[2]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)A hindered enamine-type group2-5% Hydrazine in DMF93%[1]Highly orthogonal to acid- and base-labile groups; deprotection can be monitored by UV.[3]Deprotection can be sluggish or incomplete, especially in aggregated sequences or near the C-terminus.[4][5]
Alloc (Allyloxycarbonyl)An allyl-based carbamatePd(0) catalyst (e.g., Pd(PPh3)4) with a scavenger (e.g., phenylsilane) in DCM or DMF82%[1]Very mild, neutral deprotection conditions; orthogonal to both acid- and base-labile groups.Requires a palladium catalyst which can be toxic and may require thorough removal.[6] Sulfur-containing peptides can poison the catalyst.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative procedures for the on-resin deprotection of the Mtt, ivDde, and Alloc groups from the side-chain of a lysine residue during Fmoc-SPPS.

Mtt (Methyltrityl) Group Deprotection

This protocol utilizes a dilute solution of trifluoroacetic acid (TFA) to selectively remove the Mtt group.

Reagents:

  • Deprotection Solution: 1% (v/v) TFA and 1% (v/v) triisopropylsilane (TIS) in dichloromethane (DCM).[7]

  • Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Wash Solvents: DCM, DMF.

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the deprotection solution (1% TFA, 1% TIS in DCM).[7]

  • Agitate the mixture at room temperature. The deprotection can be monitored by the appearance of a yellow color from the released trityl cation.

  • Repeat the treatment with fresh deprotection solution until the solution remains colorless, indicating complete removal. This may require multiple washes of 2-5 minutes each.[8]

  • Wash the resin thoroughly with DCM to remove residual acid and scavengers.

  • Neutralize the resin by washing with the neutralization solution (10% DIEA in DMF).

  • Wash the resin with DMF and then DCM to prepare for the subsequent coupling step.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Group Deprotection

This protocol uses a dilute hydrazine solution for the removal of the ivDde group.

Reagents:

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF.[9]

  • Wash Solvent: DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with the deprotection solution (2% hydrazine in DMF).[9]

  • Agitate the mixture at room temperature for 3-5 minutes.[10]

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.[3][9] The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm due to the cleavage by-product.[3]

  • Wash the resin thoroughly with DMF to remove residual hydrazine and the cleavage by-product. The resin is now ready for the next step.

Alloc (Allyloxycarbonyl) Group Deprotection

This protocol employs a palladium(0) catalyst to cleave the Alloc group. All steps should be performed under an inert atmosphere (e.g., argon or nitrogen).

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

  • Scavenger: Phenylsilane (PhSiH3).

  • Solvent: Anhydrous DCM or DMF.

  • Wash Solvents: DCM, DMF, 0.5% (w/v) sodium diethyldithiocarbamate in DMF.

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Prepare a solution of Pd(PPh3)4 (0.2-0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.[11][12]

  • Add the catalyst solution to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours.[11][12]

  • Drain the reaction solution.

  • Repeat the treatment with a fresh catalyst solution if necessary.

  • Wash the resin extensively with DCM and DMF.

  • To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF.[12]

  • Wash the resin thoroughly with DMF and then DCM.

Visualization of an Experimental Workflow

The synthesis of branched peptides is a powerful application of orthogonal protecting groups, allowing for the creation of well-defined, multi-functional molecules. The following diagram illustrates a typical workflow for the synthesis of a branched peptide on a solid support using an orthogonal protecting group on the lysine side-chain.

Branched_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Side-Chain Modification cluster_Final Final Steps Resin Solid Support (Resin) Linear_Peptide Assemble Linear Peptide (Fmoc-SPPS) Resin->Linear_Peptide 1. Start Synthesis Lys_Incorp Incorporate Fmoc-Lys(X)-OH (X = Mtt, ivDde, or Alloc) Linear_Peptide->Lys_Incorp 2. Introduce Branching Point Chain_Elongation Continue Linear Chain Elongation Lys_Incorp->Chain_Elongation 3. Extend Main Chain Selective_Deprotection Selective Deprotection of Lys(X) Side-Chain Chain_Elongation->Selective_Deprotection 4. Expose Side-Chain Branch_Synthesis Synthesize Branched Peptide Chain Selective_Deprotection->Branch_Synthesis 5. Build Branch Cleavage Cleavage from Resin & Global Deprotection Branch_Synthesis->Cleavage 6. Release Product Purification Purification of Branched Peptide Cleavage->Purification 7. Isolate Final Product Orthogonal_Deprotection Fully_Protected_Peptide Fully Protected Peptide on Resin (Fmoc-N-terminus, Lys(X), other PGs) Fmoc_Deprotection Fmoc Deprotection (Base: e.g., Piperidine) Fully_Protected_Peptide->Fmoc_Deprotection X_Deprotection Side-Chain (X) Deprotection (Specific Conditions) Fully_Protected_Peptide->X_Deprotection Final_Cleavage Global Deprotection & Cleavage (Strong Acid: e.g., TFA) Fully_Protected_Peptide->Final_Cleavage Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Side_Chain_Modification Side-Chain Modification X_Deprotection->Side_Chain_Modification Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide Chain_Elongation->Fully_Protected_Peptide Re-protection & Coupling Side_Chain_Modification->Fully_Protected_Peptide Continue Synthesis

References

A Comparative Guide to Lysine Protecting Groups: Dde vs. Mtt vs. Alloc

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for the ε-amino group of lysine is paramount for the successful construction of complex peptides, including branched and cyclic structures. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), Mtt (4-methyltrityl), and Alloc (allyloxycarbonyl) protecting groups are three commonly employed orthogonal options, each with a distinct deprotection strategy that allows for selective unmasking of the lysine side chain. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison

The choice of a lysine protecting group significantly impacts the overall purity and yield of the final peptide. A study comparing the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671 utilized Lys(Mmt), a close analog of Mtt, Lys(Alloc), and Lys(ivDde), a more sterically hindered and stable version of Dde. The resulting purities of the final branched peptides provide a valuable quantitative insight into the efficacy of these deprotection strategies.

Protecting GroupDeprotection ReagentPurity of Branched PeptideKey Considerations
Dde/ivDde 2-5% Hydrazine in DMF93% (for ivDde)Prone to migration in the case of Dde.[1] ivDde offers enhanced stability.
Mtt 1-2% TFA in DCM with scavengers79% (for Mmt)Highly acid-labile, allowing for mild deprotection conditions.
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger82%Requires careful removal of palladium catalyst post-deprotection.

Experimental Protocols

Detailed and optimized deprotection protocols are crucial for maximizing the efficiency of each protecting group. Below are representative experimental procedures for the selective removal of Dde, Mtt, and Alloc from a resin-bound peptide.

Dde Deprotection Protocol

This protocol describes the selective removal of the Dde group using a hydrazine solution.

Reagents:

  • 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Dde-protected peptidyl-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine in DMF for 3-10 minutes with agitation.[2]

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment one to two more times to ensure complete removal.

  • Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved Dde by-product.

Mtt Deprotection Protocol

This protocol outlines the removal of the acid-labile Mtt group.

Reagents:

  • Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • DCM for washing

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF for neutralization

  • DMF for washing

Procedure:

  • Swell the Mtt-protected peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution (1% TFA, 5% TIS in DCM) and agitate for 2 minutes. Repeat this treatment approximately 20 times.

  • Wash the resin with DCM.

  • Neutralize the resin by washing with 10% DIPEA in DMF.

  • Wash the resin thoroughly with DMF.

Alloc Deprotection Protocol

This protocol details the palladium-catalyzed removal of the Alloc group.

Reagents:

  • Deprotection solution: 0.0312 M Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 0.750 M Phenylsilane in DCM.[3]

  • DCM for washing

  • DMF for washing

Procedure:

  • Swell the Alloc-protected peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution containing Pd(PPh₃)₄ and phenylsilane.

  • Agitate the mixture for a specified time, typically ranging from 30 minutes to a few hours, at room temperature.

  • Drain the deprotection solution.

  • Wash the resin extensively with DCM and DMF to remove the palladium catalyst and by-products.

Orthogonal Deprotection Strategy

The key advantage of these protecting groups lies in their orthogonality, enabling the synthesis of complex peptide architectures. The following diagram illustrates a logical workflow for the selective deprotection and subsequent modification of a peptide containing lysine residues protected with Dde, Mtt, and Alloc.

G cluster_synthesis Peptide Synthesis cluster_deprotection Selective Deprotection & Modification cluster_cleavage Final Cleavage start Start SPPS peptide Peptide-Resin (Lys(Dde), Lys(Mtt), Lys(Alloc)) start->peptide deprotect_dde Deprotect Dde (2% Hydrazine/DMF) peptide->deprotect_dde modify_dde Modify Lys-1 deprotect_dde->modify_dde deprotect_mtt Deprotect Mtt (1% TFA/DCM) modify_dde->deprotect_mtt modify_mtt Modify Lys-2 deprotect_mtt->modify_mtt deprotect_alloc Deprotect Alloc (Pd(PPh₃)₄/PhSiH₃) modify_mtt->deprotect_alloc modify_alloc Modify Lys-3 deprotect_alloc->modify_alloc cleavage Cleave from Resin & Global Deprotection modify_alloc->cleavage final_peptide Modified Peptide cleavage->final_peptide

Caption: Orthogonal deprotection workflow for a peptide with Dde, Mtt, and Alloc.

References

A Comparative Guide to the Purification and Characterization of Dde-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently employed amine-protecting group, particularly for the side chain of lysine, due to its orthogonality with the widely used Fmoc and Boc protection strategies. This guide provides a comprehensive comparison of the Dde protecting group with its common alternatives, focusing on HPLC purification, deprotection efficiency, and peptide characterization, supported by experimental data and detailed protocols.

Performance Comparison of Amine Protecting Groups

The choice of a side-chain protecting group is critical as it influences the overall yield, purity, and the ability to perform site-specific modifications of the peptide. The Dde group and its alternatives each present a unique set of advantages and disadvantages.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed to address some of the limitations of Dde, offering greater stability and reduced risk of migration.[1] The 4-methyltrityl (Mtt) and allyloxycarbonyl (Alloc) groups provide alternative orthogonal protection strategies with distinct deprotection chemistries.

Protecting GroupStructureDeprotection ConditionsDeprotection TimeTypical PurityAdvantagesDisadvantages
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF3 x 3 minutes>95%Orthogonal to Fmoc/Boc; Mild deprotectionPotential for migration; Partial loss during long syntheses.[1]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-4% Hydrazine in DMF3 x 3-5 minutes>95%More stable than Dde; Less prone to migration.[1][2]Can be sluggish to remove, sometimes requiring higher hydrazine concentrations.[2]
Mtt 4-Methyltrityl1-2% TFA in DCM with 1-5% TIS or MeOH5 x 10 minutes>90%Orthogonal to Fmoc/Boc and Dde/ivDde; Mild acidic removalMultiple treatments often required for complete removal; Potential for premature cleavage of other acid-labile groups.[3][4]
Alloc AllyloxycarbonylPd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM20-40 minutes>98%[5]Orthogonal to Fmoc/Boc and Dde/ivDde; Mild, non-acidic/basic removal.[5]Requires a palladium catalyst which may need to be removed from the final product.[5]

Note: The data presented is compiled from various sources and direct head-to-head comparisons in a single experimental setting are limited. Actual performance may vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis and purification. The following sections provide step-by-step protocols for the deprotection of Dde and its alternatives, as well as general procedures for HPLC purification and characterization.

Deprotection Protocols

Dde/ivDde Group Removal (Hydrazine Method) [1]

  • Suspend the Dde/ivDde-protected peptidyl-resin in N,N-dimethylformamide (DMF).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, the concentration can be increased to 4%.[2]

  • Treat the resin with the hydrazine solution (approximately 25 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.

  • Filter the resin and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (3 times) to remove residual hydrazine and the cleaved protecting group.

Dde Group Removal (Hydroxylamine Method) [6]

This method offers orthogonality with the Fmoc group.

  • Dissolve hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of resin).

  • Add the solution to the peptidyl-resin.

  • Gently shake the mixture at room temperature for 30-60 minutes.

  • Filter the resin and wash three times with DMF.

Mtt Group Removal [7]

  • Suspend the Mtt-protected peptidyl-resin in a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) or methanol in dichloromethane (DCM).

  • Gently agitate the suspension at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the Mtt cation.

  • Repeat the treatment with fresh reagent until the solution remains colorless (typically 5-10 minute treatments, repeated 5 or more times).

  • Filter the resin and wash thoroughly with DCM, followed by a neutralization wash with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

Alloc Group Removal [8]

  • Swell the Alloc-protected peptidyl-resin in dichloromethane (DCM).

  • Prepare a deprotection cocktail containing a palladium(0) catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) and a scavenger (e.g., 20 equivalents of phenylsilane) in DCM.

  • Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 20-40 minutes under an inert atmosphere.

  • Filter the resin and wash extensively with DCM to remove the catalyst and byproducts.

HPLC Purification of Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA. Filter the sample to remove any particulate matter.

  • Column: A C18 stationary phase is most commonly used for peptide separations.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically employed to elute the peptide from the column. The gradient slope is optimized to achieve the best separation of the target peptide from its impurities.

  • Detection: Peptides are typically monitored by UV absorbance at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired peptide.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Peptide Characterization

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable volatile solvent.

  • Ionization: Electrospray ionization (ESI) is commonly used for peptides.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the peptide ions is measured.

  • Data Analysis: The molecular weight of the peptide is calculated from the observed m/z values and their corresponding charge states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, including its amino acid composition, sequence, and conformation.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra.

  • Data Analysis:

    • Resonance Assignment: Assign the signals in the NMR spectra to specific protons in the peptide sequence.

    • Structural Analysis: Use through-space correlations from NOESY spectra to determine the three-dimensional structure of the peptide in solution.

Visualizing Experimental Workflows

Deprotection_Workflow start Peptidyl-Resin with Side-Chain Protection (Dde, ivDde, Mtt, or Alloc) deprotection Selective Deprotection start->deprotection dmf_wash DMF/DCM Wash deprotection->dmf_wash Specific Reagents (Hydrazine, TFA, or Pd(0)) modification On-Resin Modification (e.g., cyclization, labeling) dmf_wash->modification cleavage Cleavage from Resin & Global Deprotection dmf_wash->cleavage modification->cleavage crude_peptide Crude Peptide cleavage->crude_peptide HPLC_Purification_Workflow crude Crude Peptide Solution injection Injection onto RP-HPLC Column crude->injection gradient Gradient Elution (Water/ACN with 0.1% TFA) injection->gradient detection UV Detection (210-220 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Peptide Powder lyophilization->pure_peptide Peptide_Characterization_Workflow pure_peptide Purified Peptide ms Mass Spectrometry (MS) pure_peptide->ms nmr NMR Spectroscopy pure_peptide->nmr mw_confirm Molecular Weight Confirmation ms->mw_confirm structure_elucidate Structural Elucidation (Sequence & Conformation) nmr->structure_elucidate

References

A Comparative Guide to Spectrophotometric Monitoring of Dde Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective removal of protecting groups is a critical step that demands precise monitoring to ensure high yields and purity. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an important amine protecting group valued for its unique deprotection conditions, which allows for orthogonal protection strategies in complex syntheses. This guide provides an objective comparison of the spectrophotometric monitoring of Dde group removal with alternative methods for other common protecting groups, supported by experimental data and detailed protocols.

Comparison of Amine Protecting Groups and Deprotection Monitoring

The choice of an amine protecting group is pivotal in peptide synthesis, dictating the overall synthetic strategy. The Dde group, along with the more widely used Fmoc and Boc groups, forms the cornerstone of many synthetic approaches. Their key characteristics and the methods for monitoring their removal are summarized below.

Protecting GroupDeprotection Reagent(s)Monitoring MethodChromophore/ByproductWavelength for Spectrophotometric MonitoringKey AdvantagesKey Disadvantages
Dde 2% Hydrazine in DMFSpectrophotometry , HPLC, TLCIndazole derivative290 nm [1]Orthogonal to Fmoc and Boc; mild deprotection.[2]Potential for migration; hydrazine can also remove Fmoc groups.[3]
Fmoc 20% Piperidine in DMFSpectrophotometry , HPLC, TLC, Kaiser TestDibenzofulvene-piperidine adduct~301 nm[4]Base-labile, allowing for orthogonality with acid-labile groups; real-time monitoring is straightforward.Can cause side reactions like aspartimide formation.[5]
Boc Trifluoroacetic acid (TFA) in DCMHPLC, TLC, NMRNo UV-active byproductNot applicableStable to a wide range of conditions; well-established chemistry.Requires strong acid for removal, which can damage sensitive peptides.[5][6]

Experimental Protocols

Detailed methodologies for the spectrophotometric monitoring of Dde and Fmoc group removal are provided below.

Protocol 1: Spectrophotometric Monitoring of Dde Group Removal

This protocol describes the real-time monitoring of Dde group cleavage from a peptide synthesized on a solid support.

Materials:

  • Dde-protected peptide-resin

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF

  • UV-Vis Spectrophotometer

  • Flow-through UV cell (optional, for automated synthesis)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Dde-protected peptide-resin in DMF in the reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • If using a continuous flow synthesizer, direct the column eluant through the UV detector set to 290 nm. For batch synthesis, take aliquots of the solution at regular intervals.

  • Record the absorbance at 290 nm. An increase in absorbance indicates the release of the indazole byproduct.

  • The reaction is considered complete when the absorbance returns to the baseline, indicating that no more indazole is being released.[1]

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved byproduct.

Protocol 2: Spectrophotometric Monitoring of Fmoc Group Removal

This protocol details the monitoring of the base-catalyzed removal of the Fmoc group.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Collect the filtrate after the specified reaction time (typically 1-3 minutes for the first treatment and 10-15 minutes for the second).[4]

  • Dilute an aliquot of the filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm.

  • The concentration of the dibenzofulvene-piperidine adduct, and thus the extent of Fmoc removal, can be quantified using the Beer-Lambert law. The reaction is complete when subsequent treatments show no significant increase in absorbance at 301 nm.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for monitoring Dde and Fmoc deprotection.

Dde_Deprotection_Workflow start Dde-Protected Peptide-Resin reagent Add 2% Hydrazine in DMF start->reagent reaction Incubate & Collect Eluate reagent->reaction measurement Monitor Absorbance at 290 nm reaction->measurement decision Absorbance at Baseline? measurement->decision decision->reaction No wash Wash Resin with DMF decision->wash Yes end Deprotected Peptide-Resin wash->end

Workflow for Spectrophotometric Monitoring of Dde Deprotection.

Fmoc_Deprotection_Workflow start Fmoc-Protected Peptide-Resin reagent Add 20% Piperidine in DMF start->reagent reaction Incubate & Collect Filtrate reagent->reaction measurement Measure Absorbance at ~301 nm reaction->measurement decision Deprotection Complete? measurement->decision decision->reaction No wash Wash Resin with DMF decision->wash Yes end Deprotected Peptide-Resin wash->end

Workflow for Spectrophotometric Monitoring of Fmoc Deprotection.

Signaling Pathway of Deprotection and Monitoring

The chemical transformations underlying the deprotection and subsequent spectrophotometric detection are depicted below.

Deprotection_Signaling_Pathway cluster_Dde Dde Deprotection cluster_Fmoc Fmoc Deprotection Dde_Protected Dde-Amine Hydrazine Hydrazine Dde_Protected->Hydrazine + Indazole Indazole Byproduct (Chromophore) Hydrazine->Indazole Free_Amine_Dde Free Amine Hydrazine->Free_Amine_Dde Fmoc_Protected Fmoc-Amine Piperidine Piperidine Fmoc_Protected->Piperidine + DBF_Adduct DBF-Piperidine Adduct (Chromophore) Piperidine->DBF_Adduct Free_Amine_Fmoc Free Amine Piperidine->Free_Amine_Fmoc

Chemical basis for spectrophotometric monitoring of deprotection.

References

A Comparative Guide to Lysine Protection Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lysine Protecting Groups in SPPS with Supporting Experimental Data.

In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide. For lysine, a trifunctional amino acid with a reactive ε-amino group, the choice of a suitable protecting group is a critical determinant of the success of the synthesis, particularly in the construction of complex peptides such as branched, cyclic, or labeled molecules. This guide provides a comprehensive comparison of commonly employed lysine protection strategies in Fmoc-based SPPS, presenting quantitative data, detailed experimental protocols, and an analysis of potential side reactions to inform your selection process.

Performance Comparison of Lysine Protecting Groups

The selection of a lysine protecting group is dictated by the desired orthogonality, stability to synthesis conditions, and ease of removal without compromising the integrity of the peptide. The following table summarizes the performance of several widely used protecting groups for the ε-amino function of lysine.

Protecting GroupStructureTypical Purity (%)*Common Deprotection ConditionsAdvantagesPotential Side Reactions/Disadvantages
Boc (tert-butyloxycarbonyl)>90Trifluoroacetic acid (TFA) based cleavage cocktailRobust, stable to piperidine, cost-effective.Generates reactive tert-butyl cations upon cleavage which can modify sensitive residues (e.g., Trp, Met, Tyr)[1]. Requires strong acid for removal.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Variable2% Hydrazine in DMFOrthogonal to Fmoc and most acid-labile groups. Deprotection can be monitored by UV.Can migrate to other free amines.[2] Not fully stable to repeated piperidine treatments in long syntheses. Hydrazine can also remove Fmoc group.[1]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)93[3]2-10% Hydrazine in DMFMore stable than Dde, less prone to migration.[4] Orthogonal to Fmoc and acid-labile groups.Can be difficult to remove, especially in aggregated sequences.[5]
Mtt (4-Methyltrityl)Variable1-2% TFA in DCM, or HFIP/DCMHighly acid-labile, allowing for very mild deprotection. Orthogonal to Fmoc and tBu-based groups.May be partially cleaved by repeated piperidine treatments. Deprotection with TFA can be slow and may require multiple treatments.
Alloc (Allyloxycarbonyl)82[3]Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM or THFFully orthogonal to both acid- and base-labile groups.[6]Requires use of a palladium catalyst which can be difficult to remove completely. The reaction is often performed under inert atmosphere.[7]

*Purity data is based on the synthesis of a branched peptide derivative of gp41 and may vary depending on the peptide sequence and synthesis conditions.[3]

Experimental Workflows and Deprotection Protocols

The following diagrams and protocols outline the key steps in SPPS involving different lysine protection strategies.

General Fmoc-SPPS Cycle

This workflow illustrates a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

general_spps_workflow Resin Resin-Peptide-(AA)n Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Next_Cycle Resin-Peptide-(AA)n+1 Washing_2->Next_Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis using Fmoc chemistry.

Orthogonal Deprotection and Side-Chain Modification

This diagram illustrates the process of selectively deprotecting the lysine side chain for subsequent modification, such as branching or labeling.

orthogonal_deprotection_workflow Start Resin-Peptide-Lys(PG)-... Selective_Deprotection Selective Deprotection of Lysine Side Chain (PG) Start->Selective_Deprotection Washing_1 Washing Selective_Deprotection->Washing_1 Side_Chain_Reaction Side-Chain Reaction (e.g., Coupling of another peptide or label) Washing_1->Side_Chain_Reaction Washing_2 Washing Side_Chain_Reaction->Washing_2 Final_Peptide Resin-Modified Peptide Washing_2->Final_Peptide

Caption: Workflow for the selective modification of a lysine side chain in SPPS.

Detailed Experimental Protocols

The following are detailed protocols for the deprotection of commonly used lysine protecting groups.

Boc Deprotection (During Final Cleavage)
  • Reagents:

    • Cleavage Cocktail: Typically 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Scavengers such as 1,2-ethanedithiol (EDT) may be added for peptides containing sensitive residues like tryptophan.[8]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate at room temperature for 2-4 hours with occasional swirling.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Dde/ivDde Deprotection
  • Reagents:

    • Deprotection Solution: 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF).[9]

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the deprotection solution (approximately 25 mL per gram of resin) for 3-10 minutes at room temperature.[10]

    • Repeat the treatment 2-4 more times until deprotection is complete (can be monitored by the disappearance of the yellow color of the resin or by a Kaiser test).[9]

    • Wash the resin thoroughly with DMF.

Note: As hydrazine can also remove the Fmoc group, the N-terminus of the peptide should be protected (e.g., with a Boc group) if further chain elongation is not desired.[1]

Mtt Deprotection
  • Reagents:

    • Deprotection Solution: 1% TFA and 5% TIS in DCM.

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the deprotection solution. The deprotection can be performed in multiple short treatments (e.g., 12 x 2 minutes) to minimize side reactions.[]

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% Diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

Alloc Deprotection
  • Reagents:

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Scavenger: Phenylsilane (PhSiH₃).

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Swell the peptide-resin in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.35 equivalents relative to the resin loading) and PhSiH₃ (20 equivalents) in the solvent.[12][13]

    • Add the solution to the resin and shake at room temperature for 1-2 hours.[14]

    • Wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.[15]

Signaling Pathways and Logical Relationships

The choice of a lysine protecting group is intrinsically linked to the overall synthetic strategy. The following diagram illustrates the decision-making process based on the desired peptide modifications.

protection_strategy_decision_tree Start Desired Peptide Structure Linear_Peptide Linear Peptide Start->Linear_Peptide Modified_Peptide Modified Peptide (Branched, Cyclic, Labeled) Start->Modified_Peptide Standard_Fmoc_Lys_Boc Standard Synthesis Fmoc-Lys(Boc)-OH Linear_Peptide->Standard_Fmoc_Lys_Boc Orthogonal_Strategy Requires Orthogonal Protection Strategy Modified_Peptide->Orthogonal_Strategy Acid_Labile_Orthogonal Acid-Labile Orthogonal Group (e.g., Mtt) Orthogonal_Strategy->Acid_Labile_Orthogonal Mild Acid Deprotection Base_Labile_Orthogonal Base/Nucleophile-Labile Orthogonal Group (e.g., Dde, ivDde) Orthogonal_Strategy->Base_Labile_Orthogonal Hydrazine Deprotection Metal_Catalyst_Orthogonal Metal-Catalyst-Labile Orthogonal Group (e.g., Alloc) Orthogonal_Strategy->Metal_Catalyst_Orthogonal Pd(0) Deprotection

Caption: Decision tree for selecting a lysine protection strategy based on the target peptide.

By carefully considering the quantitative performance, deprotection protocols, and potential side reactions associated with each protecting group, researchers can make informed decisions to optimize their solid-phase peptide synthesis and achieve their desired target molecules with high fidelity.

References

The Dde Group: A Linchpin in Orthogonal Synthesis Strategies for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex molecule synthesis, particularly in the realms of peptide chemistry, drug development, and functional materials, the strategic use of protecting groups is paramount. True orthogonality—the selective removal of one protecting group in the presence of several others without affecting them—is the gold standard. Among the arsenal of amine protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group has emerged as a critical tool, offering a unique deprotection pathway that sets it apart from more conventional groups like Boc, Fmoc, and Cbz. This guide provides a comprehensive assessment of the Dde group's orthogonality, supported by experimental data and protocols, to aid researchers in designing robust and efficient synthetic routes.

Comparing the Pillars: Dde vs. Standard Amine Protecting Groups

The utility of a protecting group is defined by its stability under various conditions and its lability under a specific, mild set of conditions. The Dde group's primary advantage lies in its stability to both acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively, while being selectively cleaved by hydrazine or hydroxylamine.[1][2][3] This creates a third dimension of orthogonality, crucial for synthesizing complex structures such as branched or cyclic peptides and for the site-specific modification of molecules.[4][5]

Table 1: Orthogonality of Common Amine Protecting Groups

Protecting GroupDeprotection ConditionsStability Towards Deprotection Conditions of:
Dde (2% Hydrazine/DMF)
Dde 2% Hydrazine in DMF or NH₂OH·HCl/Imidazole in NMP/DCM-
Fmoc 20% Piperidine in DMFLabile[6]
Boc Trifluoroacetic Acid (TFA) in DCMStable[3]
Cbz H₂/Pd or HBr/AcOHStable

As the table indicates, Dde is stable to the conditions used to remove both Fmoc and Boc groups. However, the standard deprotection of Dde using 2% hydrazine in DMF is not fully orthogonal to Fmoc, as hydrazine can also cleave the Fmoc group.[6] This has led to the development of milder conditions using hydroxylamine, which provides complete orthogonality.

Performance in Practice: Yields and Purity

While a direct, side-by-side synthesis of a single complex molecule using different protecting group strategies with reported yields is scarce in the literature, the successful synthesis of numerous complex peptides utilizing the Dde group attests to its efficacy. For instance, in the solid-phase synthesis of a dual-functional fluorogenic cancer imaging probe, the Dde group was used for orthogonal deprotection to selectively introduce a fluorophore, a process that relies on high fidelity and yield of the deprotection step.[1] The synthesis of peptoids containing both lysine- and arginine-type monomers also highlights the efficiency of on-resin Dde protection and subsequent hydrazine-mediated deprotection.[3] The primary challenge with Dde is not typically a low yield of deprotection but rather the potential for side reactions, such as migration, which can impact the purity of the final product.[7]

Table 2: Key Performance Characteristics of Amine Protecting Groups

Protecting GroupTypical Deprotection YieldKey AdvantagesPotential Limitations & Side Reactions
Dde HighOrthogonal to acid- and base-labile groups; Mild, nucleophilic cleavage.Potential for migration to other free amines, especially under basic conditions.[7] Not fully orthogonal to Fmoc with hydrazine.
ivDde HighMore robust and less prone to migration than Dde.[6]Can be difficult to remove if sterically hindered or in aggregated peptide sequences.[8]
Fmoc Very HighMild basic cleavage; Widely used in SPPS.Labile to primary and some secondary amines.
Boc Very HighStable to bases and nucleophiles; Widely used in solution and solid-phase synthesis.Requires strong acid for cleavage, which can be detrimental to sensitive substrates.
Cbz HighStable to acid and base; Cleaved by catalytic hydrogenation.Hydrogenolysis conditions can reduce other functional groups (e.g., alkynes, alkenes).

Experimental Protocols

Detailed and reliable protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the introduction and removal of the Dde group, alongside standard protocols for other common amine protecting groups.

Dde Group Protocols

1. Protection of a Primary Amine (Synthesis of Fmoc-L-Lys(Dde)-OH) [9]

  • Materials : N-α-Fmoc-N-ε-Boc-L-lysine, 4 M HCl in dioxane, ethanol, 2-acetyldimedone (Dde-OH), N,N-diisopropylethylamine (DIPEA), ethyl acetate, 1 M HCl, saturated saline, anhydrous sodium sulfate.

  • Procedure :

    • Dissolve N-α-Fmoc-N-ε-Boc-L-lysine (1.0 eq) in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting residue in ethanol, then add 2-acetyldimedone (1.5 eq) and DIPEA (3.0 eq).

    • Heat the mixture to reflux for 17 hours.

    • After cooling to room temperature, concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the Dde-protected product.

2. Deprotection of Dde Group using Hydrazine (Standard Method) [6]

  • Materials : Dde-protected peptide-resin, 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Procedure :

    • Suspend the Dde-protected peptide-resin in a solution of 2% hydrazine monohydrate in DMF.

    • Agitate the mixture at room temperature for 3-10 minutes.

    • Filter the resin and repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF.

3. Deprotection of Dde Group using Hydroxylamine (Orthogonal to Fmoc) [6]

  • Materials : Dde-protected peptide-resin, hydroxylamine hydrochloride, imidazole, N-methylpyrrolidone (NMP).

  • Procedure :

    • Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1.0 eq based on resin loading) and imidazole (0.75 eq) in NMP.

    • Add the solution to the Dde-protected peptide-resin.

    • Gently shake the mixture at room temperature for 30-60 minutes.

    • Filter the resin and wash thoroughly with DMF.

Comparative Protocols for Other Protecting Groups

1. Fmoc Group Deprotection

  • Materials : Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.

  • Procedure : Treat the resin with the 20% piperidine solution in DMF for 20-30 minutes at room temperature, then wash with DMF.

2. Boc Group Deprotection

  • Materials : Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure : Dissolve the Boc-protected substrate in a solution of 25-50% TFA in DCM and stir at room temperature for 30-60 minutes. Remove the solvent and TFA under reduced pressure.

3. Cbz Group Deprotection

  • Materials : Cbz-protected substrate, Palladium on carbon (10% Pd/C), Methanol or Ethanol.

  • Procedure : Dissolve the Cbz-protected substrate in methanol or ethanol, add a catalytic amount of 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. Filter off the catalyst and concentrate the solvent.

Navigating the Synthesis: Logic and Workflow

The choice of a protecting group strategy is a critical decision point in the design of a complex synthesis. The following diagram illustrates the logical workflow when considering the use of the Dde group in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

G start Start SPPS with Fmoc-protected Amino Acid incorporate_lys Incorporate Fmoc-Lys(Dde)-OH start->incorporate_lys chain_elongation Continue Chain Elongation (Fmoc Deprotection/Coupling Cycles) incorporate_lys->chain_elongation decision Need for Side-Chain Modification? chain_elongation->decision deprotect_dde Selective Dde Removal (2% Hydrazine or NH2OH) decision->deprotect_dde Yes final_cleavage Final Cleavage from Resin & Global Deprotection (TFA) decision->final_cleavage No modify_side_chain Modify Lysine Side-Chain (e.g., Branching, Labeling) deprotect_dde->modify_side_chain modify_side_chain->final_cleavage end_product Complex Peptide Product final_cleavage->end_product

References

Safety Operating Guide

Proper Disposal of Dde-Lys(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Dde-Lys(Fmoc)-OH and its associated waste streams. This document provides immediate, procedural guidance to ensure laboratory safety and logistical efficiency, reinforcing our commitment to supporting your research beyond the product itself.

While this compound in its pure, solid form is generally not classified as a hazardous substance, the processes in which it is typically used involve hazardous reagents.[1] Therefore, proper disposal procedures are dictated by the form of the waste—whether it is the unused solid, a solution, or a reaction mixture containing deprotection agents. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.[2]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Waste Characterization and Segregation

The primary step in proper disposal is to characterize the waste stream. The disposal protocol for pure, unused this compound differs significantly from the disposal of waste generated during its use in peptide synthesis.

Pure, Unused this compound:

If the compound is in its original, uncontaminated solid form and is deemed non-hazardous by your institution's EHS department, it may often be disposed of in the regular laboratory trash.[2] However, it is crucial to:

  • Confirm Non-Hazardous Status: Always verify with your institution's EHS guidelines before disposing of any chemical in the regular trash.

  • Proper Containerization: Place the solid waste in a sealed, clearly labeled container to prevent accidental exposure.[2]

  • Avoid Contamination: Ensure the pure compound has not come into contact with any hazardous substances. If it has, it must be treated as hazardous waste.

This compound Solutions and Reaction Mixtures:

In its most common application, solid-phase peptide synthesis, this compound is used in conjunction with hazardous solvents and deprotection agents. The resulting waste mixtures are therefore considered hazardous and must be disposed of accordingly.

Common hazardous components in these waste streams include:

ComponentTypical ConcentrationHazard Classification
Hydrazine 2% in DMFAcutely Toxic, Carcinogenic
Piperidine 20% in DMFToxic, Flammable
Dimethylformamide (DMF) SolventReproductive Toxin, Irritant

This table summarizes common reagents used in reactions involving this compound. The entire waste mixture containing these substances must be treated as hazardous.

Step-by-Step Disposal Protocol for Hazardous Waste Streams

  • Segregation: Collect waste containing this compound and associated hazardous reagents in a dedicated, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization: Use a chemically resistant container with a secure, leak-proof lid. The container should be in good condition and appropriate for the volume of waste generated.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and list all chemical constituents, including this compound and any solvents or reagents. Include the date of waste accumulation and the name of the principal investigator or lab group.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.

Experimental Protocols for Deprotection

The following are generalized protocols for the removal of the Dde and Fmoc protecting groups, which generate the hazardous waste streams discussed above.

Protocol 1: Dde Group Removal

  • The peptide-resin is treated with a solution of 2% hydrazine in N,N-dimethylformamide (DMF).[4]

  • The reaction is typically allowed to proceed for a short period (e.g., 3 minutes) and may be repeated multiple times to ensure complete deprotection.

  • The resin is then washed with DMF.

  • All liquid waste, including the hydrazine solution and subsequent DMF washes, must be collected as hazardous waste.

Protocol 2: Fmoc Group Removal

  • The peptide-resin is treated with a solution of a secondary amine, most commonly 20% piperidine in DMF.

  • This deprotection step is a two-step mechanism involving the removal of a proton from the fluorene ring system followed by β-elimination.[5]

  • The resulting dibenzofulvene intermediate is trapped by the secondary amine.[5]

  • All liquid waste from this process, containing piperidine and dibenzofulvene adducts in DMF, must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_form Assess Waste Form start->waste_form solid Pure, Unused Solid waste_form->solid Solid solution Solution or Reaction Mixture waste_form->solution Liquid confirm_non_hazardous Confirm Non-Hazardous with EHS solid->confirm_non_hazardous hazardous_container Collect in Designated Hazardous Waste Container solution->hazardous_container trash Dispose in Labeled Container in Regular Lab Trash confirm_non_hazardous->trash Yes confirm_non_hazardous->hazardous_container No / Contaminated end End: Proper Disposal trash->end label_container Label with 'Hazardous Waste' and List All Constituents hazardous_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound and its associated waste, contributing to a safer laboratory environment for everyone.

References

Essential Safety and Operational Guide for Handling Dde-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Dde-Lys(Fmoc)-OH. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound, building on a foundation of comprehensive safety protocols.

Section 1: Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, proper personal protective equipment is crucial. Based on the chemical nature of this compound, which is a solid amino acid derivative, the following PPE is recommended.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles or a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[1]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for tears or holes before use.[1][2][3]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1][2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures.[1][2]

Section 2: Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Before beginning work, confirm that all necessary PPE is in good condition and worn correctly.[1][2]

2. Handling the Compound:

  • This compound is supplied as a solid; take care to avoid creating dust when handling.[1]

  • Use appropriate tools, such as a spatula and weighing paper, for transferring the solid.[1]

  • Avoid direct contact with skin and eyes.[1] Do not breathe in dust.[1]

3. In Case of a Spill:

  • Small Spills: While wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.[1] Carefully sweep the material into a designated hazardous waste container.[1] Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste, then wash the area with soap and water.[1]

  • Large Spills: Evacuate the area immediately.[1] Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety (EHS) department or emergency services.[1]

Section 3: Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.

    • Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Common solvents used in procedures involving this compound, such as dimethylformamide (DMF), should also be disposed of as hazardous waste.[4]

  • Disposal Procedure:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Section 4: Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_step Perform Chemical Synthesis handle_dissolve->reaction_step Use in Reaction cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_step->cleanup_decontaminate After Reaction Completion cleanup_dispose Dispose of Waste (Solid & Liquid) cleanup_decontaminate->cleanup_dispose end end cleanup_dispose->end End of Process

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.